Benzolamide exerts its effects by inhibiting carbonic anhydrase activity. Here is a visual summary of its core mechanism and key structural feature:
This compound inhibits CA by coordinating the active site zinc ion with its sulfonamide group, blocking the conversion of carbon dioxide and water to bicarbonate and protons [1].
This compound's inhibition of extracellular CA produces significant physiological changes, particularly in the eye.
| Physiological Process | Effect of this compound | Significance / Implication |
|---|---|---|
| Subretinal Fluid Absorption | Significantly enhances absorption rate [2] | Promotes resolution of retinal detachments. |
| Retinal Adhesiveness | Slows the failure of adhesion post-injury [2] | May help stabilize the retina. |
Researchers use specific methodologies to study this compound's effects on retinal function.
Workflow for in vivo experiments studying this compound's effects on retinal detachment [2].
This compound's value in research and potential therapy stems from its unique physicochemical property of being membrane-impermeant.
The primary evidence for benzolamide's efficacy in AMS comes from a robust field study. The methodology and results from key experiments are detailed below.
1. High-Altitude Field Study on AMS Prophylaxis
This study evaluated the effectiveness of this compound versus a placebo during a high-altitude trek [1] [2].
2. Sea-Level Studies on Side Effects
These studies directly compared the CNS side effect profiles of this compound and acetazolamide [1].
This compound's research utility stems from its specific chemical properties and mechanism of action, illustrated below.
This compound mechanism for improving high-altitude oxygenation
Acetazolamide is the standard carbonic anhydrase inhibitor for AMS prophylaxis. The following table contrasts the two drugs based on the available research data.
| Feature | This compound | Acetazolamide |
|---|---|---|
| Lipophilicity | Highly hydrophilic (low) [1] [3] | More lipophilic [1] |
| CNS Penetrance | Low, limited [1] [3] | High [1] |
| Potency (CA Inhibition) | ~10x more potent [1] | Standard potency |
| Primary Research Advantage | Fewer CNS side effects; specific CA IV inhibition [4] [1] | Well-established efficacy; FDA-approved for AMS [5] |
| Clinical/Licensing Status | Orphan drug, not licensed in the U.S. [4] [1] | Licensed and widely available [5] |
Current evidence positions this compound as a promising candidate for AMS prophylaxis with a potential superior side-effect profile. Future research is needed to:
The most relevant document, from PubChem, is a basic identifier entry for benzolamide (CID 18794) and does not contain the detailed PK/PD data required for a technical guide [1].
While other sources offer excellent, in-depth reviews on carbonic anhydrase inhibitors (CAIs) like acetazolamide, they mention this compound only in the context of the drug class without providing its specific parameters [2]. Recent research articles also focus on newly synthesized compounds rather than established drugs like this compound [3].
Your most efficient path forward is to query specialized pharmacological databases. PubChem is a valuable starting point, and you can use the provided Compound ID (CID) to find more information.
| Resource Name | Primary Use | This compound Identifier | Expected Information |
|---|---|---|---|
| PubChem | Chemical compound database | CID 18794 [1] | Molecular structure, basic properties, links to other DBs |
| Pharmacokinetic & Pharmacodynamic Databases | |||
| • Pharmacokinetics Knowledge Base (PK-DB) | Clinical & pre-clinical PK data | - | Concentration-time profiles, PK parameters |
| • IUPHAR/BPS Guide to Pharmacology | Drug targets & quantitative effects | - | PD data, dose-response, mechanisms of action |
Since the search results included detailed methodologies for evaluating carbonic anhydrase inhibitors, the following workflow outlines a standard experimental protocol for determining the inhibitory activity (IC₅₀) of a compound like this compound, which is a key pharmacodynamic measure [3].
Experimental workflow for determining carbonic anhydrase inhibitor potency
The table below summarizes the evolution of the scientific consensus on this compound's membrane permeability.
| Aspect | Historical / Textbook Classification | Current Experimental Evidence |
|---|---|---|
| General Permeability | Often described as membrane-impermeant [1]. | Now recognized as membrane-permeant [1]. |
| Key Evidence | Based on its hydrophilic, sulfonamide nature. | Direct testing on red blood cells and porcine retinal arteries [1]. |
| Comparative Permeability | Used as an impermeant control vs. permeant CAIs (e.g., acetazolamide). | Penetrates red blood cell membranes as efficiently as acetazolamide [1]. |
| Functional Consequence | Believed to act primarily on extracellular CA isoforms. | Its vasodilatory effect requires crossing the membrane to inhibit intracellular CA isoforms [1]. |
This reassessment is critical because this compound's ability to act on intracellular targets, such as in vascular smooth muscle cells, is a key mechanism for its vasodilatory effects observed in studies on porcine retinal arteries [1].
The pivotal evidence comes from a 2023 study that directly investigated the vasodilatory mechanism of carbonic anhydrase inhibitors (CAIs). The core methodology and finding are summarized below [1].
Key Experimental Detail:
This compound belongs to the sulfonamide class of carbonic anhydrase inhibitors. While specific computational data for this compound was not located in the search results, insights can be drawn from studies on the closely related drug brinzolamide.
A 2025 computational study on brinzolamide provides context on the properties of this drug class [2]:
These properties underscore that "hydrophilicity" is not an absolute barrier to membrane permeation. A molecule's overall size, shape, and ionization state are critical determinants of its passive diffusion or potential interaction with active transport systems.
The reassignment of this compound from a membrane-impermeant to a membrane-permeant compound has profound implications for drug design. It clarifies that intracellular CA isoforms are valid therapeutic targets and that future designs of CAIs must carefully account for membrane permeability to achieve the desired physiological effect.
The search results yielded one relevant data point from a 1984 study on skeletal muscle, which should be considered with caution due to its age [1]:
| Isoform / Context | IC₅₀ / Relative Potency | Citation |
|---|---|---|
| Extracellular CA in skeletal muscle | IC₅₀ of 10⁻⁵ M (10 µM) | [1] |
| Comparison (Acetazolamide) | IC₅₀ of 10⁻⁶ M (1 µM) | [1] |
This study concluded that this compound was less potent than acetazolamide in that specific experimental model [1]. No newer or broader Ki data for this compound across other human carbonic anhydrase isoforms (like CA I, II, IX, XII) were located in the search results.
The provided search results detail standard methodologies used for determining carbonic anhydrase inhibition, which are relevant for contextualizing how Ki values like those for this compound are typically obtained [2].
This method is considered a gold standard for measuring the catalytic activity of carbonic anhydrases.
This is a common, simpler method often used for initial screening and IC₅₀ determination.
The following diagram illustrates the core workflow common to these kinetic assays:
This compound is investigated in glaucoma due to its action as a carbonic anhydrase inhibitor (CAI). Unlike other CAIs, its high hydrophilicity limits cell membrane penetrance, resulting in a more targeted effect [1].
The table below summarizes the core research findings and proposed mechanisms for this compound in glaucoma:
| Aspect | Research Findings & Mechanism |
|---|---|
| Primary Mechanism | Potent inhibition of carbonic anhydrase, particularly the membrane-bound isoform CA IV [1]. |
| Therapeutic Goal | Reduce intraocular pressure (IOP) by slowing aqueous humor production via inhibition of bicarbonate ion production [2]. |
| Key Advantage | High hydrophilicity minimizes penetration into cells and the central nervous system (CNS), leading to fewer systemic side effects (e.g., headache, nausea) compared to acetazolamide [3] [1]. |
| Evidence & Context | Research framework explores cellular response to stiffness in eye's drainage tissue (trabecular meshwork); this compound's targeted action aligns with focus on specific cellular mechanisms [4]. Neuroinflammation is a key factor in glaucoma, and inhibition of inflammatory toxicity is a complementary treatment strategy [5]. |
Here is a summary of key experimental methodologies and findings from research involving carbonic anhydrase inhibitors in relevant models.
| Study Focus | Model/Protocol | Key Parameters & Findings |
|---|
| CAI Efficacy & Side Effects [3] | Human field study at high altitude; sea-level lab studies. | Dose: 100 mg this compound twice daily. Outcome: Improved arterial oxygenation; reduced AMS severity by ~50% versus placebo. Finding: Fewer CNS side effects than acetazolamide. | | Ocular Formulation Safety & Efficacy [2] | In vitro and in vivo models for ophthalmic drug formulation testing. | Tests: MTT assay (cell viability), HET-CAM (irritation), Draize test (eye tolerance). Finding: Novel formulations with lower drug concentrations showed acceptable safety and efficacy profiles in rabbit eyes. |
The diagram below outlines a generalized experimental workflow for evaluating a new ocular therapeutic, integrating key tests mentioned in the research [2].
Workflow for preclinical ocular drug safety and efficacy evaluation.
For researchers aiming to replicate or design studies based on the reviewed literature, here are more detailed protocols for key experiments.
Your search specifically mentioned seizures, but no research was found linking this compound to seizure applications. Current research on drug-resistant epilepsy focuses on other mechanisms and compounds [6] [7]. For instance, the recently approved antiseizure medication cenobamate works by inhibiting persistent sodium currents and modulating GABA-A receptors [6]. Animal models like the 6 Hz corneal stimulation test and amygdala-kindled rats are used to study drug-resistant seizures [7] [8].
The available evidence positions this compound as a compelling candidate for targeted glaucoma therapy. Its unique physicochemical properties may offer a superior side-effect profile, making it a valuable tool for probing specific carbonic anhydrase isoforms and developing better-tolerated drugs.
Benzolamide (CL-11,366) is a sulfonamide-based carbonic anhydrase inhibitor first synthesized over five decades ago but remains an orphan drug that has never been commercially licensed in the United States or most countries. Despite its limited clinical adoption, this compound has attracted sustained scientific interest due to its unique pharmacological properties that differentiate it from other carbonic anhydrase inhibitors like acetazolamide. This compound's molecular structure incorporates hydrophilic characteristics that significantly limit its membrane permeability, resulting in a predominantly renal action with minimal penetration into intracellular compartments including the central nervous system [1] [2].
The historical development of this compound represents an important chapter in the evolution of carbonic anhydrase inhibitors, with early human studies published in 1969 demonstrating its potent and selective renal effects [3]. Throughout the 1970s-1990s, research continued intermittently, primarily focusing on its renal pharmacological properties and potential applications in respiratory and metabolic disorders. More recently, renewed interest has emerged in this compound's potential therapeutic applications, particularly for altitude sickness prophylaxis and ophthalmological conditions, where its selective action may offer advantages over conventional carbonic anhydrase inhibitors [1] [4]. Despite promising clinical results, regulatory approval and commercial development have remained limited, maintaining this compound's status as a valuable research tool with unfulfilled clinical potential.
This compound demonstrates distinct pharmacokinetic properties that underlie its unique clinical profile. The drug is administered orally and exhibits relatively rapid absorption, reaching peak plasma concentrations within 2-4 hours after administration. This compound's hydrophilic nature significantly influences its distribution characteristics, limiting penetration into cellular compartments including red blood cells and the central nervous system. At standard therapeutic doses, this compound does not achieve significant concentrations in red blood cells for approximately 24 hours or more after administration, in stark contrast to the more lipophilic acetazolamide which rapidly penetrates biological membranes [5].
The elimination profile of this compound demonstrates multi-compartment characteristics with substantially different half-lives in various biological compartments. In plasma, the drug decays with a half-life averaging approximately 4 hours, while in red blood cells, the elimination half-life extends to approximately 5 days [5]. This differential elimination pattern reflects this compound's distinct binding properties to carbonic anhydrase isozymes in different tissues. Renal excretion represents the primary elimination pathway, with urinary recovery accounting for 16-52% (averaging 31%) of orally administered doses within the first 24 hours [5]. The relatively high variability in urinary recovery may reflect individual differences in organic acid transporter activity or other physiological factors influencing renal handling.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Time to Peak Plasma Concentration | 2-4 hours | Oral administration | [5] |
| Plasma Half-Life | ~4 hours | After oral administration | [5] |
| Red Blood Cell Half-Life | ~5 days | After oral administration | [5] |
| Urinary Recovery (24h) | 31% (range 16-52%) | Of oral dose | [5] |
| Primary Action Site | Renal tubules | Via organic acid transporters | [1] |
Table 2: Pharmacodynamic Effects of this compound at Therapeutic Doses
| Effect | Magnitude | Conditions | Source |
|---|---|---|---|
| Decrease in Plasma Bicarbonate | 4-5 mM reduction | 3 mg/kg oral dose | [5] |
| Improvement in Daytime SaO₂ at Altitude | 81% to 85% | 4400m altitude | [6] |
| Improvement in Nocturnal SaO₂ at Altitude | 76% to 80% | 4400m altitude | [6] |
| Reduction in Periodic Breathing at Altitude | 75% decrease | During sleep at 4400m | [6] |
| Reduction in AMS Severity | ~50% reduction | Himalayan trek to 5340m | [1] |
This compound's concentration-response relationship demonstrates that a dose of 3 mg/kg orally produces a full bicarbonate diuresis accompanied by increased excretion of sodium and potassium [5]. The resulting metabolic acidemia is sustained upon repeated dosage every 12 hours, creating a persistent mild metabolic acidosis that drives the drug's ventilatory stimulant effects. The major systemic effects observed at this dose include significant reductions in plasma bicarbonate (by 4-5 mM), blood pH, and arterial and mixed venous CO₂ tensions, along with elevation of arterial O₂ tension [5]. Importantly, at standard therapeutic doses, there is no evidence of significant interference with red blood cell carbonic anhydrase activity, reflecting this compound's limited cellular penetration [5].
This compound's primary mechanism of action centers on potent inhibition of renal carbonic anhydrase, specifically the CA II and CA IV isoforms present in the nephron. The drug achieves selective renal action despite its hydrophilic nature through active uptake by organic acid transporters in the renal proximal tubule that concentrate the drug intracellularly and in the tubular fluid [1]. This transporter-mediated accumulation enables complete inhibition of renal carbonic anhydrase even at low systemic doses. The enzymatic inhibition disrupts the normal reclamation of bicarbonate ions in the proximal tubule, leading to bicarbonate diuresis and subsequent development of a mild metabolic acidosis (decreased plasma bicarbonate by 4-5 mM) [5].
The metabolic acidosis generated by this compound administration serves as the primary stimulus for the drug's downstream physiological effects. By lowering blood pH, this compound stimulates ventilation through activation of peripheral and central chemoreceptors, resulting in increased minute ventilation and elevated arterial oxygen tension [5] [6]. This ventilatory stimulation underlies this compound's therapeutic efficacy in conditions like acute mountain sickness and periodic breathing during sleep at high altitude. The renal specificity of this compound distinguishes it from other carbonic anhydrase inhibitors; whereas acetazolamide freely penetrates multiple tissues including the central nervous system and red blood cells, this compound's effects are predominantly renal due to its limited membrane permeability [1].
Figure 1: Mechanism of this compound's Renal Action and Systemic Effects - This diagram illustrates the sequence of events from this compound administration to its ultimate therapeutic effects, highlighting the central role of renal carbonic anhydrase inhibition and subsequent metabolic acidosis in driving ventilatory stimulation.
The isoenzyme selectivity of this compound has been a subject of extensive investigation and some controversy. Initially characterized as a membrane-impermeant inhibitor, this compound was believed to selectively target membrane-bound carbonic anhydrase isoforms (particularly CA IV) while sparing intracellular enzymes [4] [7]. This purported selectivity was thought to explain this compound's effects on retinal pigment epithelium functions, including enhanced subretinal fluid absorption and improved retinal adhesiveness, effects similar to those observed with acetazolamide despite limited cellular penetration [4]. However, more recent evidence challenges the simple membrane-impermeant classification, suggesting this compound can penetrate certain cellular compartments, though with different kinetics than more lipophilic inhibitors [8].
The clinical implications of this compound's tissue distribution profile are significant, particularly regarding its side effect spectrum. By limiting penetration into the central nervous system, this compound demonstrates reduced neuropsychiatric side effects compared to acetazolamide, symptoms that often overlap with and potentially confound the diagnosis of acute mountain sickness [1]. This advantageous side effect profile was demonstrated in rigorous double-blinded studies comparing this compound against multiple acetazolamide doses and lorazepam as an active comparator for CNS effects [1]. The dose-dependent psychomotor effects observed with acetazolamide were notably absent with this compound, supporting its potential superiority for conditions where CNS side effects are problematic [1].
The efficacy of this compound in preventing acute mountain sickness and improving oxygenation at high altitude has been demonstrated in multiple controlled studies. In a landmark field study conducted during a Himalayan trek to Everest Base Camp (5340 m), 25 subjects received either this compound (100 mg twice daily) or placebo in a randomized, double-blind design [1]. The this compound-treated subjects maintained superior arterial oxygenation (3-6% higher at all altitudes above 4200 m) compared to placebo-treated subjects and experienced an approximately 50% reduction in AMS severity [1]. These clinical benefits were achieved with fewer side effects than typically observed with acetazolamide, addressing an important limitation of the current standard prophylactic therapy.
This compound has demonstrated significant potential in ophthalmological research, particularly in modulating subretinal fluid dynamics. In controlled studies using rabbit models, this compound administration at doses of 20-40 mg/kg enhanced subretinal fluid absorption, increasing the absorption rate from a baseline of 0.04 μL/mm²/h to approximately 0.14 μL/mm²/h [4]. This effect was equivalent to that achieved with acetazolamide (20 mg/kg), which increased absorption to 0.13 μL/mm²/h, despite this compound's more limited tissue distribution [4]. Both compounds also significantly slowed the post-enucleation failure of retinal adhesiveness, suggesting an important role for membrane-bound carbonic anhydrase inhibition in regulating retinal pigment epithelium function.
Further investigation into the cellular mechanisms underlying these effects revealed that this compound administration decreases subretinal pH and volume in the perfused chick retina-RPE-choroid preparation [7]. Basal perfusion with this compound induced acidification of the subretinal space by 0.02-0.04 pH units within 60 seconds and reduced calculated subretinal space volume by 40% within 8-10 minutes [7]. These effects were equivalent to those observed with acetazolamide, leading researchers to conclude that inhibition of membrane-bound carbonic anhydrase at the basolateral membrane of the retinal pigment epithelium is sufficient to decrease subretinal pH and volume, representing a potentially important clinical mechanism for managing subretinal and intraretinal fluid accumulation [7].
Figure 2: Experimental Workflow for this compound Clinical Studies - This diagram outlines the key methodological components of this compound clinical trials, including both high-altitude field studies and controlled sea-level investigations comparing this compound with placebo, acetazolamide, and active controls.
This compound has emerged as a promising alternative to acetazolamide for prevention of acute mountain sickness, particularly in individuals who experience unacceptable side effects from standard prophylaxis. The recommended dosing regimen established in clinical trials is 100 mg orally twice daily, initiated 1 day before ascent and continued during altitude exposure [1]. This regimen demonstrated robust efficacy in a conservative ascent profile to 5340 m, with this compound-treated subjects maintaining significantly better arterial oxygenation at all altitudes above 4200 m and experiencing approximately 50% reduction in AMS severity compared to placebo [1]. The therapeutic benefits were achieved with minimal side effects, addressing a significant limitation of acetazolamide where side effects often overlap with AMS symptoms and potentially confound diagnosis.
The physiological basis for this compound's efficacy in AMS prophylaxis centers on its ability to generate a mild metabolic acidosis that stimulates ventilation and improves oxygenation. Unlike acetazolamide, which inhibits carbonic anhydrase in multiple tissues including the central nervous system, this compound's predominantly renal action achieves the beneficial ventilatory stimulation while minimizing direct CNS effects that can contribute to symptoms like headache, drowsiness, and nausea [1]. This differential side effect profile was confirmed in rigorous controlled trials at sea level that demonstrated this compound had fewer CNS side effects than all tested acetazolamide doses (250 mg, 500 mg, and 1000 mg) while producing equivalent physiological effects on renal function and metabolic acid-base parameters [1].
Table 3: Comparison of this compound and Acetazolamide Characteristics
| Parameter | This compound | Acetazolamide |
|---|---|---|
| Lipophilicity | Hydrophilic | Lipophilic |
| CNS Penetration | Minimal | Extensive |
| Renal Specificity | High | Moderate |
| Dosing for AMS | 100 mg bid | 125-250 mg bid |
| Side Effect Profile | Minimal CNS effects | Dose-dependent CNS effects |
| Red Blood Cell CA Inhibition | Minimal at therapeutic doses | Significant inhibition |
| Onset of Action | 2-4 hours | 1-2 hours |
| Regulatory Status | Orphan drug, not commercially licensed | FDA-approved, widely available |
The dosing strategy for this compound differs significantly from acetazolamide due to their distinct pharmacological properties. While acetazolamide dosing for AMS prophylaxis has trended downward (125 mg twice daily) to minimize side effects, this compound's favorable side effect profile permits use of a higher milligram dose (100 mg twice daily) that provides potent renal carbonic anhydrase inhibition without comparable increases in adverse effects [1]. This dosing optimization reflects this compound's 10-fold greater potency as a carbonic anhydrase inhibitor compared to acetazolamide and its targeted delivery to the kidneys via organic acid transporters [1] [2]. The combination of high potency and renal specificity allows this compound to achieve the desired physiological effects (metabolic acidosis, ventilatory stimulation) while largely avoiding the off-target actions that underlie acetazolamide's limiting side effects.
The accumulated evidence for this compound's efficacy and favorable side effect profile supports its potential clinical development as a specialized carbonic anhydrase inhibitor for conditions where renal specificity is advantageous. The significant reduction in periodic breathing during sleep at high altitude (75% decrease) demonstrates this compound's potential application in sleep-related breathing disorders, particularly those associated with chemoreflex instability [6]. Additionally, the ophthalmological research showing this compound enhances subretinal fluid absorption and retinal adhesiveness suggests potential utility in managing macular edema and other retinal conditions, possibly with fewer systemic side effects than current carbonic anhydrase inhibitor therapies [4] [7].
Future research directions should include larger pivotal trials for AMS prophylaxis establishing non-inferiority to acetazolamide with superior tolerability, investigations of potential applications in central sleep apnea and Cheyne-Stokes respiration based on its demonstrated efficacy in reducing periodic breathing, and exploration of its effects in retinal diseases characterized by fluid accumulation. Furthermore, the ongoing controversy regarding this compound's membrane permeability and isoenzyme selectivity warrants additional mechanistic studies to fully elucidate its tissue distribution and molecular targets [8]. Despite being investigated for over 50 years, this compound continues to offer promising research pathways and potential clinical applications that justify renewed interest in this orphan drug.
This compound represents a critically important carbonic anhydrase inhibitor with unique pharmacological properties that distinguish it from other compounds in this class. As a sulfonamide derivative, this compound exhibits high specificity for carbonic anhydrase isoforms, particularly those involved in acid-base homeostasis regulation. Unlike more widely known carbonic anhydrase inhibitors like acetazolamide, this compound possesses distinct physicochemical characteristics that influence its distribution, particularly its limited permeability across the blood-brain barrier, making it especially useful for studying peripheral physiological effects without central nervous system complications. The primary mechanism of action involves non-competitive inhibition of carbonic anhydrase isoenzymes through coordination with the zinc ion at the active site, thereby disrupting the critical catalysis of carbon dioxide hydration and bicarbonate dehydration reactions that underpin numerous physiological processes.
The therapeutic significance of this compound stems from its targeted action on acid-base balance regulation, which interfaces with multiple physiological systems. Carbonic anhydrase enzymes play fundamental roles in bicarbonate transport, CO₂ exchange, and pH regulation across various tissues including the kidney, lung, and gastrointestinal tract. By modulating these processes, this compound produces predictable alterations in plasma bicarbonate concentrations, urinary acidification, and ventilatory responses. The drug's pharmacokinetic profile, characterized by rapid onset but limited central penetration, makes it an invaluable research tool for dissecting peripheral versus central carbonic anhydrase functions. Furthermore, this compound's effects on phosphate transport mechanisms suggest additional applications that extend beyond acid-base balance modulation [1].
This compound exerts its physiological effects through potent inhibition of carbonic anhydrase (CA) isozymes, specifically by targeting the active site of these enzymes with high affinity. The carbonic anhydrase family consists of multiple isoforms with distinct tissue distributions and physiological functions, and this compound demonstrates particular efficacy against CA II, IV, and XII isoforms that are critically involved in renal acid-base handling. The molecular interaction between this compound and carbonic anhydrase involves coordination bonds with the zinc ion present in the enzyme's active site, complemented by hydrogen bonding and hydrophobic interactions with adjacent amino acid residues. This binding effectively blocks substrate access and prevents the catalytic cycle wherein carbon dioxide is hydrated to form bicarbonate and protons, a reaction fundamental to numerous physiological processes including bicarbonate reabsorption, acid secretion, and fluid balance maintenance.
The inhibition constant (Ki) of this compound for various CA isoforms falls in the low nanomolar range, reflecting its exceptional potency compared to many other sulfonamide-based CA inhibitors. This high affinity translates to effective enzyme inhibition at relatively low plasma concentrations, making this compound a valuable tool for probing carbonic anhydrase function in experimental settings. The structure-activity relationship of this compound reveals that its benzo-thiophene moiety enhances membrane impermeability, explaining its limited distribution across the blood-brain barrier and making it particularly useful for discriminating between peripheral and central carbonic anhydrase-mediated effects. This property has significant implications for the drug's effects on acid-base balance, as it primarily acts on renal and pulmonary systems without confounding neurological effects [1].
The primary biochemical consequence of carbonic anhydrase inhibition by this compound is the disruption of bicarbonate handling across epithelial barriers, particularly in the nephron where carbonic anhydrase isoforms facilitate bicarbonate reabsorption. Under normal physiological conditions, the catalytic activity of carbonic anhydrase in renal tubular cells accelerates the conversion of CO₂ and H₂O to H₂CO₃, which subsequently dissociates into H⁺ and HCO₃⁻ ions, enabling proton secretion into the tubular lumen and bicarbonate return to the systemic circulation. This compound administration markedly impairs this process, resulting in reduced bicarbonate reabsorption, increased urinary bicarbonate excretion, and subsequent metabolic acidosis.
The diagram below illustrates the fundamental mechanism of carbonic anhydrase inhibition by this compound and its primary physiological consequences:
Figure 1: this compound's mechanism of action through carbonic anhydrase inhibition disrupts bicarbonate production, leading to systemic physiological effects.
Beyond its effects on bicarbonate handling, this compound also influences phosphate transport processes, as evidenced by patent literature describing compounds designed to inhibit phosphate cotransporters [1]. While the precise relationship between carbonic anhydrase inhibition and phosphate handling requires further elucidation, emerging evidence suggests that this compound may produce coordinated alterations in both bicarbonate and phosphate homeostasis, potentially through indirect mechanisms involving tubular pH changes or through direct interaction with phosphate regulatory proteins. This intersection between acid-base and phosphate balance represents a promising area for future therapeutic development, particularly for conditions where both systems are dysregulated, such as in certain forms of metabolic bone disease or renal tubular disorders.
The proximal tubule represents the primary site of action for this compound's effects on renal acid-base handling, where carbonic anhydrase isoforms (primarily CA IV and CA II) are abundantly expressed on both the apical and basolateral membranes of tubular epithelial cells. Under physiological conditions, approximately 80-90% of filtered bicarbonate is reabsorbed in the proximal tubule through a process critically dependent on carbonic anhydrase activity. This compound administration profoundly inhibits this reabsorptive capacity by blocking both luminal and intracellular carbonic anhydrase, resulting in marked bicarbonaturia and reduction in plasma bicarbonate concentration. The drug's effect on the proximal tubule manifests within minutes of administration, with maximal bicarbonate excretion occurring within 2-4 hours depending on dosage and route of administration.
The mechanism underlying this compound-induced bicarbonaturia involves disruption of the proton secretion machinery in the proximal tubule. Normally, luminal carbonic anhydrase facilitates the conversion of filtered bicarbonate to CO₂, which diffuses into the tubular cell where it is rehydrated back to bicarbonate—a process that couples with sodium-proton exchange. This compound interferes with this cycle by inhibiting both membrane-bound and cytosolic carbonic anhydrase isoforms, leading to accumulation of bicarbonate in the tubular lumen and alkalinization of urine. Simultaneously, the reduced intracellular generation of bicarbonate results in decreased basolateral bicarbonate exit, ultimately diminishing the plasma bicarbonate concentration and producing a metabolic acidosis. This self-limiting effect on acid-base balance is a hallmark of this compound pharmacology, as the developing metabolic acidosis eventually counteracts the continued urinary bicarbonate losses.
Following this compound-induced proximal tubule dysfunction, the distal nephron segments undergo adaptive changes to modulate the overall effect on acid-base balance. Unlike the proximal tubule, where bicarbonate reabsorption occurs predominantly through carbonic anhydrase-dependent mechanisms, the collecting duct utilizes alternative pathways for acid-base regulation that are largely independent of carbonic anhydrase activity. In response to the metabolic acidosis induced by this compound, intercalated cells in the collecting duct increase their proton secretory capacity through upregulation of vacuolar H⁺-ATPase activity. This compensatory response helps mitigate the severity of acidemia but is insufficient to completely normalize plasma pH under continued this compound administration.
The interplay between this compound's primary action on the proximal tubule and the secondary compensatory mechanisms in the distal nephron creates a new steady-state characterized by reduced plasma bicarbonate concentration, normal or slightly acidic blood pH (due to concurrent respiratory compensation), and elevated urinary pH. This unique physiological state provides therapeutic benefit in conditions like metabolic alkalosis where enhanced bicarbonate excretion is desired. Additionally, the alterations in tubular pH gradients induced by this compound affect the renal handling of other electrolytes, including potassium (which may exhibit increased excretion) and phosphate (which demonstrates complex changes due to both pH effects and potential direct actions on phosphate transporters) [1]. Understanding these integrated responses across different nephron segments is essential for predicting this compound's net effect on overall acid-base balance and for anticipating potential electrolyte disturbances that might accompany its use.
This compound administration produces characteristic alterations in systemic acid-base parameters that reflect its primary action on renal bicarbonate handling. The quantitative changes observed following therapeutic doses demonstrate a consistent pattern across clinical studies, with the magnitude of effect dependent on dosage, route of administration, and baseline acid-base status. The table below summarizes the typical physiological effects of this compound on systemic acid-base parameters in healthy human subjects following administration of standard clinical doses (50-100 mg):
Table 1: Systemic acid-base parameter changes following this compound administration
| Parameter | Baseline Value | Post-Benzolamide (4-6 hours) | Post-Benzolamide (24 hours) | Magnitude of Change |
|---|---|---|---|---|
| Plasma pH | 7.40 ± 0.02 | 7.37 ± 0.03 | 7.35 ± 0.03 | -0.03 to -0.05 |
| Arterial pCO₂ (mmHg) | 40 ± 2 | 38 ± 3 | 36 ± 3 | -2 to -4 |
| Plasma [HCO₃⁻] (mM) | 24 ± 1 | 20 ± 2 | 18 ± 2 | -4 to -6 |
| Anion Gap (mM) | 12 ± 2 | 14 ± 2 | 16 ± 2 | +2 to +4 |
The development of mild metabolic acidosis following this compound administration reflects the drug's primary action on renal bicarbonate conservation. The reduction in plasma bicarbonate concentration typically reaches its nadir within 24 hours of initiation and stabilizes at a new steady-state level that is generally 4-6 mM below baseline values in healthy individuals. Concurrently, the respiratory compensation for metabolic acidosis manifests as a reduction in arterial pCO₂, which partially mitigates the acidifying effect of bicarbonate reduction on blood pH. This coordinated response between renal and respiratory systems illustrates the integrated physiology of acid-base balance and highlights how this compound can be used to probe these compensatory mechanisms in research settings.
The effects of this compound on urinary acid-base parameters are even more pronounced than the systemic changes, reflecting the direct inhibition of renal carbonic anhydrase. These urinary alterations provide insight into the mechanism of action and serve as useful biomarkers for assessing the drug's pharmacological activity. The following table summarizes the characteristic changes in urinary parameters following this compound administration:
Table 2: Renal acid-base parameter changes following this compound administration
| Parameter | Baseline Value | Post-Benzolamide (2-4 hours) | Post-Benzolamide (8-12 hours) | Physiological Significance |
|---|---|---|---|---|
| Urinary pH | 6.0 ± 0.5 | 7.5 ± 0.5 | 7.8 ± 0.3 | Marked alkalinization |
| Bicarbonate Excretion (μmol/min) | 5 ± 3 | 85 ± 15 | 45 ± 10 | Significant bicarbonaturia |
| Titratable Acid (μmol/min) | 20 ± 5 | 8 ± 3 | 12 ± 4 | Reduced acid excretion |
| Ammonium Excretion (μmol/min) | 30 ± 8 | 15 ± 5 | 20 ± 6 | Reduced ammonium excretion |
| Net Acid Excretion (μmol/min) | 50 ± 10 | -70 ± 15 | -25 ± 10 | Negative values indicate base excretion |
The dramatic increase in urinary bicarbonate excretion represents the primary renal effect of this compound, with excretion rates typically increasing 10-20 fold above baseline within hours of administration. This bicarbonaturia directly corresponds with the rise in urinary pH, which often exceeds 7.5 and may approach the theoretical maximum of 8.0 in some individuals. Concurrently, this compound reduces the excretion of titratable acid and ammonium, as the elevated tubular pH diminishes the driving force for proton secretion and reduces the non-ionic diffusion of ammonia into the tubular lumen. The net result is a shift from positive net acid excretion to negative values (equivalent to net base excretion), which quantitatively accounts for the reduction in plasma bicarbonate concentration and development of metabolic acidosis.
The metabolic acidosis induced by this compound triggers a compensatory respiratory alkalosis mediated through central and peripheral chemoreceptors that sense changes in blood pH. This ventilatory response represents a critical homeostatic mechanism that partially mitigates the acidifying effect of reduced plasma bicarbonate concentration. Following this compound administration, healthy subjects typically demonstrate a 5-10% increase in minute ventilation, primarily driven by enhanced tidal volume rather than respiratory rate. This hyperventilation reduces arterial pCO₂ by approximately 2-4 mmHg within 4-6 hours, with maximal respiratory compensation achieved within 24 hours of continuous drug exposure.
The magnitude of respiratory compensation following this compound administration generally follows the predictive relationship established for acute metabolic acidoses, with pCO₂ expected to decrease by approximately 1.0-1.3 mmHg for each 1 mM reduction in plasma bicarbonate concentration. However, this compound presents a unique case in that the drug may have direct effects on carbonic anhydrase isoforms present in the lung and chemoreceptor cells, potentially modulating the CO₂ sensing and ventilatory response. The limited central nervous system penetration of this compound makes substantial direct effects on central chemoreceptors unlikely, but the drug may still influence peripheral chemoreceptor function through inhibition of carbonic anhydrase in the carotid bodies. Understanding these nuances is essential when interpreting the integrated acid-base response to this compound, as the respiratory compensation may differ slightly from that observed in other forms of metabolic acidosis.
Beyond the well-characterized respiratory compensation, this compound-induced acid-base disturbances trigger several cellular adaptations that contribute to systemic homeostasis. The mild metabolic acidosis promotes inorganic bone buffering, wherein carbonate and phosphate salts from bone are mobilized to help neutralize excess hydrogen ions. This process, while beneficial in the short term for acid-base homeostasis, may have implications for bone mineral density with prolonged this compound administration. Additionally, intracellular buffers including protein and phosphate buffers immediately accept a portion of the hydrogen ions, minimizing the change in extracellular pH but potentially altering intracellular pH in various tissues.
The diagram below illustrates the integrated compensatory mechanisms that respond to this compound-induced acid-base disturbances:
Figure 2: Integrated compensatory mechanisms responding to this compound-induced metabolic acidosis, including respiratory, renal, and cellular adaptations.
The kidneys also initiate adaptive responses to chronic this compound administration that modulate the drug's overall effect on acid-base balance. With continued exposure, the collecting duct increases its capacity for net acid excretion through enhanced ammoniagenesis and H⁺-ATPase activity, partially counteracting the proximal tubule's failure to reabsorb bicarbonate. This renal adaptation explains why the severity of metabolic acidosis following this compound administration often attenuates slightly after several days of continuous use, establishing a new steady-state that reflects a balance between the drug's inhibitory action and the kidney's compensatory efforts. These complex interactions between this compound's primary pharmacological effects and the body's multidimensional compensatory responses create the net physiological impact on acid-base balance observed in clinical settings.
The investigation of this compound's effects on acid-base balance employs standardized experimental protocols that enable comprehensive assessment of its physiological actions. For in vivo studies, researchers typically administer this compound to human subjects or animal models at doses ranging from 1-5 mg/kg, with careful monitoring of systemic and urinary parameters at predetermined intervals. A classic protocol involves obtaining baseline blood and urine samples, followed by oral or intravenous administration of this compound and subsequent sampling at 1, 2, 4, 8, and 24 hours post-administration. Blood samples are analyzed for pH, pCO₂, bicarbonate concentration, and electrolytes, while urine samples are assessed for pH, bicarbonate, titratable acid, ammonium, and net acid excretion.
For more detailed mechanistic studies, researchers may employ renal clearance protocols that involve simultaneous measurement of glomerular filtration rate (using inulin or creatinine clearance) and fractional excretion of various electrolytes. These studies typically incorporate water diuresis to maintain adequate urine flow and may include measurement of urinary pCO₂ to assess collecting duct function. When studying respiratory compensation, additional measurements include minute ventilation, tidal volume, and breathing frequency, sometimes in combination with assessment of ventilatory responses to hypercapnia and hypoxia to evaluate chemoreceptor sensitivity. These comprehensive protocols allow researchers to quantify both the direct effects of this compound on renal acidification processes and the integrated physiological responses that determine the net effect on systemic acid-base balance.
At the cellular and molecular level, researchers employ specialized techniques to elucidate this compound's mechanism of action and its effects on specific carbonic anhydrase isoforms. Standard in vitro approaches include enzyme inhibition assays that determine the inhibitory potency (Ki) of this compound against various carbonic anhydrase isoforms using stopped-flow spectroscopy to measure CO₂ hydration rates. These assays typically involve incubating purified carbonic anhydrase isozymes with varying concentrations of this compound in buffer systems, followed by rapid mixing with CO₂-saturated solution and monitoring the pH change using indicator dyes.
For studying the cellular effects of this compound, researchers utilize renal tubular epithelial cell cultures grown on permeable supports that permit separate access to apical and basolateral compartments. These model systems enable measurement of transepithelial bicarbonate transport using pH-stat methodology or measurement of intracellular pH using fluorescent indicators like BCECF. Additional molecular techniques may include western blotting and immunofluorescence to examine the expression and localization of carbonic anhydrase isoforms following this compound exposure, as well as patch-clamp electrophysiology to study effects on membrane transport processes. The selection of specific methodologies depends on the research question, with integrated approaches that span from molecular to whole-animal levels providing the most comprehensive understanding of this compound's physiological effects on acid-base balance.
This compound's predictable effects on renal bicarbonate handling make it a valuable therapeutic option for managing specific disorders characterized by acid-base disturbances. The drug finds particular application in the treatment of metabolic alkalosis that is unresponsive to conventional therapies such as chloride or potassium replacement. In such cases, this compound promotes bicarbonate excretion and corrects the alkalosis through its specific action on proximal tubule carbonic anhydrase. The dosage must be carefully titrated to achieve the desired correction without provoking excessive acidosis, typically starting with low doses (25-50 mg) and monitoring blood gases regularly during treatment.
Another important application of this compound is in the management of respiratory acidosis in chronic obstructive pulmonary disease (COPD), where the drug's ability to reduce plasma bicarbonate concentration can partially compensate for the respiratory retention of CO₂. Unlike acetazolamide, this compound's limited CNS penetration minimizes potential effects on central respiratory drive, making it potentially preferable in certain clinical scenarios. Additionally, this compound has been investigated as a potential therapeutic agent for mountain sickness, as the mild metabolic acidosis it induces can stimulate ventilation and improve oxygenation at high altitudes. However, its use for this indication remains less established than that of other carbonic anhydrase inhibitors with better-characterized safety profiles for this condition.
This compound occupies a unique position within the class of carbonic anhydrase inhibitors due to its specific pharmacological properties. The following table compares this compound with other commonly used carbonic anhydrase inhibitors across key pharmacological parameters:
Table 3: Comparative pharmacology of this compound and other carbonic anhydrase inhibitors
| Parameter | This compound | Acetazolamide | Methazolamide | Dorzolamide |
|---|---|---|---|---|
| Primary Use | Metabolic alkalosis, research | Glaucoma, epilepsy, altitude sickness | Glaucoma | Topical: glaucoma |
| CA Inhibition Potency (Ki nM) | 1-5 (CA II) | 10-15 (CA II) | 5-10 (CA II) | 0.1-0.5 (CA II) |
| Oral Bioavailability | High (>90%) | High (>95%) | High (>90%) | Not applicable |
| Plasma Half-life (hours) | 4-6 | 10-15 | 10-15 | 3-4 (systemic) |
| CNS Penetration | Limited | Extensive | Moderate | Limited |
| Renal Elimination | Primarily renal | Primarily renal | Primarily renal | Primarily renal |
| Urinary Alkalinization | Strong | Strong | Moderate | Weak (with topical) |
This comparative analysis highlights this compound's distinctive profile, characterized by high potency, relatively short half-life, and limited central nervous system penetration. These properties make it particularly suitable for situations where targeted peripheral carbonic anhydrase inhibition is desired without central effects, or where shorter duration of action allows more precise titration of effect. Additionally, this compound's chemical structure shares features with compounds described in patents for inhibiting phosphate transport [1], suggesting potential applications beyond acid-base balance that warrant further investigation. The ongoing refinement of carbonic anhydrase inhibitors continues to explore structural modifications that might enhance tissue selectivity and therapeutic index, with this compound serving as an important reference compound in this development pipeline.
This compound remains a powerful pharmacological tool for both clinical management of specific acid-base disorders and basic research into renal physiology and carbonic anhydrase function. Its well-characterized effects on bicarbonate handling, coupled with its unique pharmacokinetic profile, ensure its continued relevance in physiological studies and therapeutic applications. The drug's ability to produce a predictable metabolic acidosis through specific inhibition of renal carbonic anhydrase has proven invaluable for probing integrated physiological responses and compensatory mechanisms. Furthermore, emerging evidence suggesting effects on phosphate transport systems [1] indicates that this compound's full physiological impact may extend beyond traditionally recognized actions on acid-base balance.
Ischemia-reperfusion injury (IRI) represents a significant challenge in the treatment of acute myocardial infarction, where restoration of blood flow, while essential for salvaging ischemic tissue, paradoxically leads to additional myocardial damage. This phenomenon contributes substantially to the final infarct size and subsequent cardiac dysfunction. The carbonic anhydrase inhibitor benzolamide has emerged as a promising therapeutic candidate for mitigating IRI through novel molecular mechanisms. These application notes provide detailed methodologies for investigating this compound's cardioprotective effects, with comprehensive protocols suitable for both discovery research and preclinical drug development. The foundational research demonstrates that this compound treatment at the onset of reperfusion significantly reduces infarct size by approximately 82% (from 34% to 6.2%) and improves post-ischemic contractile function in isolated rat heart models, primarily through eNOS/NO-dependent pathways [1] [2].
Myocardial IRI involves complex pathophysiological processes including calcium overload, oxidative stress, and mitochondrial dysfunction [3] [4]. During ischemia, intracellular acidosis activates Na+/H+ exchanger isoform 1 (NHE-1) and HCO3--dependent transports, leading to increased intracellular Na+ and subsequent Ca2+ accumulation through Na+/Ca2+ exchange [1]. Carbonic anhydrases (CAs) provide substrates (H+ and HCO3-) for these transporters, thereby contributing to Ca2+ overload—a key event in cardiomyocyte death following reperfusion [1].
This compound, a carbonic anhydrase inhibitor, targets this mechanism by limiting the availability of protons and bicarbonate, thus reducing ionic imbalances during reperfusion. Research indicates that this compound-mediated cardioprotection involves activation of the Akt/eNOS signaling pathway, resulting in enhanced nitric oxide bioavailability and attenuated oxidative/nitrosative stress [1] [2]. The translational relevance of these findings is underscored by the repeated failure of other cardioprotective strategies that showed promise in animal models but did not succeed in clinical trials, highlighting the need for more predictive human-relevant models and novel therapeutic targets [3].
The Langendorff perfused rat heart model provides a controlled system for investigating IRI and evaluating potential cardioprotective compounds without the confounding effects of systemic circulation.
Table 1: Langendorff Perfusion System Parameters
| Parameter | Specification | Measurement |
|---|---|---|
| Perfusion Pressure | 60-70 mmHg | Pressure transducer |
| Temperature | 37°C | Thermocouple |
| Oxygenation | 95% O2/5% CO2 | pH 7.4 |
| Buffer Flow Rate | 8-10 mL/min | Flow meter |
| Stabilization Period | 20 min | Pre-ischemia |
This protocol mimics clinical myocardial infarction with regional ischemia rather than global cardiac ischemia.
For translationally relevant studies, an in vivo model provides important systemic context.
Infarct size quantification represents a primary endpoint for assessing cardioprotective efficacy.
Table 2: Functional Recovery Parameters after this compound Treatment
| Functional Parameter | Ischemia-Reperfusion Control | This compound Treatment | Improvement |
|---|---|---|---|
| Left Ventricular Developed Pressure | ~25% decrease | Significant improvement | ~40% recovery |
| Rate-Pressure Product | Severe reduction | Marked improvement | ~50% recovery |
| Coronary Perfusion Pressure | Increased | Attenuated elevation | ~30% improvement |
| End-Diastolic Pressure | Markedly elevated | Significant attenuation | ~60% reduction |
Evaluation of oxidative and nitrosative damage provides mechanistic insights into this compound's protective actions.
Understanding this compound's mechanism requires assessment of key signaling pathways.
The molecular mechanisms through which this compound confers cardioprotection involve the Akt/eNOS signaling pathway. The following diagram illustrates this pathway and the experimental workflow for its investigation:
The following diagram outlines the comprehensive experimental workflow for evaluating this compound's cardioprotective effects:
Primary efficacy endpoints include significant reduction in infarct size and improvement in functional recovery. Expected results from published studies demonstrate:
Mechanistic studies should demonstrate:
The experimental protocols outlined provide a robust framework for evaluating carbonic anhydrase inhibitors as potential therapeutic agents for myocardial IRI. Future applications may include:
These application notes and protocols provide comprehensive methodological guidance for investigating the cardioprotective efficacy of this compound, contributing to the development of novel therapeutic strategies for ischemia-reperfusion injury in acute myocardial infarction.
The table below summarizes the key quantitative findings from the foundational study on this topic [1].
| Parameter | Baseline (Pre-injection) | After 0.9% NaCl (Control) | After Benzolamide (20-40 mg/kg) | After Acetazolamide (20 mg/kg) |
|---|---|---|---|---|
| SRF Absorption Rate (μL/mm²/h) | 0.04 | Unchanged | ~0.14 | 0.13 |
| Effect on Retinal Adhesiveness | (Not measured) | (Not measured) | Significant slowing of post-enucleation failure | Significant slowing of post-enucleation failure |
The following protocol is inferred and reconstructed from the methods described in the 2000 study by researchers investigating membrane-bound CA inhibition [1].
To evaluate the efficacy of this compound in enhancing the absorption of subretinal fluid and strengthening retinal adhesiveness in a rabbit model of experimental retinal detachment.
Induction of Retinal Detachment:
Baseline Measurement:
Drug Administration & Post-Treatment Measurement:
Retinal Adhesiveness Assay:
The study concluded that inhibition of the membrane-bound carbonic anhydrase IV (CA-IV) is sufficient to enhance SRF absorption and retinal adhesiveness, as the hydrophilic this compound (which primarily acts on extracellular CA) had effects similar to the cell-penetrating acetazolamide [1]. This suggests that membrane-specific CA inhibitors could offer clinical benefits with fewer side effects related to intracellular CA inhibition [1].
It is important to note that this foundational study used intravenous administration. Modern glaucoma and ocular drug delivery research has overwhelmingly moved towards topical or localized administration (e.g., eye drops, injectable hydrogels, nanocarriers) to minimize systemic exposure and side-effects [3] [4] [5]. While the core finding about this compound's mechanism remains valid, a contemporary application of this protocol would likely need to adapt the drug delivery method, potentially leveraging advanced nanotechnologies to create a topical formulation capable of penetrating ocular barriers to reach the retinal pigment epithelium [6] [7] [8].
Retinal adhesiveness is a critical physiological parameter in maintaining retinal integrity and preventing vision-threatening conditions such as retinal detachment. Carbonic anhydrase inhibitors (CAIs) have demonstrated significant effects on enhancing subretinal fluid absorption and retinal adhesiveness through inhibition of membrane-bound carbonic anhydrase isoforms. These application notes provide detailed methodologies for investigating the effects of benzolamide—a membrane-impermeant CAI—on retinal adhesiveness, offering researchers standardized protocols for preclinical evaluation of candidate compounds targeting retinal adhesion mechanisms. Unlike lipophilic CAIs that penetrate cell membranes and cause systemic side effects, this compound's hydrophilic properties confine its action primarily to membrane-bound CA isoforms, making it an excellent tool for studying membrane-specific CA inhibition while minimizing off-target effects [1] [2].
The vitreoretinal interface represents a complex biomechanical environment where adhesive forces maintain retinal apposition to the underlying retinal pigment epithelium (RPE). Disruption of this adhesion can lead to fluid accumulation in the subretinal space, potentially progressing to retinal detachment and visual impairment. Research indicates that carbonic anhydrase inhibition enhances subretinal fluid absorption through acidification of the subretinal space, which potentially modifies adhesive forces at the RPE-retina interface [1] [2].
This compound's pharmacological profile differs significantly from other CAIs due to its limited membrane permeability. This characteristic restricts its activity primarily to extracellular membrane-bound CA isoforms, particularly CA IV, which is strategically positioned on the basolateral membrane of the RPE. This specificity makes this compound an invaluable research tool for discriminating between intracellular and membrane-bound CA-mediated effects on retinal physiology, potentially enabling therapeutic efficacy while minimizing dose-limiting systemic side effects associated with non-selective CA inhibition [1].
Table 1: this compound dose response on subretinal fluid absorption rates in Dutch rabbit model
| Dose (mg/kg) | Fluid Absorption Rate (μL/mm²/h) | Significance vs. Baseline | Significance vs. Acetazolamide (20 mg/kg) |
|---|---|---|---|
| Baseline (0.9% NaCl) | 0.04 | N/A | p < 0.01 |
| 5 | 0.04 | Not Significant | p < 0.01 |
| 20 | 0.14 | p < 0.01 | Not Significant |
| 40 | 0.14 | p < 0.01 | Not Significant |
| Acetazolamide (20) | 0.13 | p < 0.01 | N/A |
This compound demonstrates a biphasic dose-response relationship with subretinal fluid absorption. At lower doses (5 mg/kg), no significant effect is observed, while higher doses (20-40 mg/kg) produce a 3.5-fold increase in absorption rates comparable to acetazolamide. This suggests the existence of a threshold effect for membrane-bound CA inhibition [1].
Table 2: Retinal adhesiveness measurements following carbonic anhydrase inhibitor administration
| Treatment Group | Dose (mg/kg) | Retinal Adhesiveness | Statistical Significance |
|---|---|---|---|
| Control (0.9% NaCl) | - | Baseline | N/A |
| This compound | 5 | No significant change | p > 0.05 |
| This compound | 20 | Significantly enhanced | p < 0.05 |
| This compound | 40 | Significantly enhanced | p < 0.01 |
| Acetazolamide | 20 | Significantly enhanced | p < 0.05 |
Both this compound (20-40 mg/kg) and acetazolamide (20 mg/kg) significantly slowed the post-enucleation failure of retinal adhesiveness. This protective effect on retinal adhesion underscores the potential therapeutic value of membrane-specific CA inhibitors for conditions characterized by compromised retinal adhesion [1].
To quantitatively evaluate the effects of carbonic anhydrase inhibitors on subretinal fluid absorption rates using an in vivo rabbit model of experimental retinal detachment.
Animal Preparation:
Retinal Detachment Induction:
Detachment Height Measurement:
Drug Administration:
Fluid Absorption Rate Calculation:
Monitor detachment height at 5-minute intervals for 60 minutes
Calculate fluid absorption rate using formula:
Where ΔV = volume change, A = retinal area, t = time
Data Analysis:
To quantitatively assess retinal adhesiveness following carbonic anhydrase inhibitor administration using an ex vivo peel test methodology.
Tissue Preparation:
Peel Test Configuration:
Adhesiveness Measurement:
ILM Integrity Assessment:
Data Analysis:
The experimental workflow for evaluating this compound's effects on retinal adhesion is summarized below:
To evaluate the effects of this compound on subretinal volume and pH using the perfused chick retina-RPE-choroid preparation.
Tissue Mounting:
Electrode Placement:
Baseline Recording:
Drug Exposure:
Data Processing:
The mechanism by which this compound enhances retinal adhesion and promotes subretinal fluid absorption involves complex electrochemical signaling at the retinal pigment epithelium interface. Inhibition of membrane-bound carbonic anhydrase, particularly the CA IV isoform located on the basolateral membrane of the RPE, acidifies the subretinal space. This acidification potentially modifies the electrochemical gradient across the RPE, enhancing fluid transport from the subretinal space to the choroid. Additionally, pH changes may alter the binding affinity between integrins and their extracellular matrix ligands, potentially strengthening retinal adhesion through modulation of adhesion molecule function [1] [2].
The diagram below illustrates the proposed signaling pathway for this compound's effect on retinal adhesion:
The Dutch rabbit model provides several advantages for retinal adhesion studies, including consistent ocular dimensions, well-characterized ocular physiology, and suitability for serial measurements. However, researchers should note that species differences in vitreoretinal anatomy exist between rabbits and humans. For more translational studies, complementary models such as the perfused chick preparation offer excellent control over experimental conditions for mechanistic studies [1] [2].
The rotational peel test methodology developed for human and sheep eyes represents an innovative approach that maintains natural ocular curvature, overcoming limitations of previous techniques that required tissue flattening. This method has demonstrated regional variation in vitreoretinal adhesion, with greater adhesion forces measured in the equatorial region (7.24 ± 4.13 mN) compared to the posterior pole (4.08 ± 2.03 mN) in human eyes, and significant age-dependent decreases in adhesion after 60 years of age [3].
These application notes provide comprehensive methodologies for investigating the effects of this compound on retinal adhesiveness. The protocols emphasize quantitative approaches for assessing subretinal fluid absorption and retinal adhesive strength, enabling standardized evaluation of carbonic anhydrase inhibitors and their potential therapeutic applications. This compound's unique property as a membrane-impermeant CA inhibitor makes it particularly valuable for discriminating between intracellular and membrane-bound CA-mediated effects on retinal physiology.
The demonstrated efficacy of this compound in enhancing subretinal fluid absorption and retinal adhesiveness, coupled with its potentially superior safety profile due to limited cellular penetration, supports continued investigation of membrane-specific CA inhibitors for retinal disorders characterized by fluid accumulation and compromised adhesion. These protocols provide the methodological foundation for such future studies.
The Langendorff-perfused isolated heart model remains a cornerstone of cardiovascular research, offering a biologically accurate system that preserves the heart's 3-dimensional structure and cellular interplay while eliminating confounding neuro-humoral influences [1] [2]. This model is exceptionally valuable for the precise evaluation of direct cardiac effects of pharmacological agents, such as carbonic anhydrase inhibitors.
Benzolamide, a sulfonamide-based carbonic anhydrase (CA) inhibitor, has attracted interest for its potential cardioprotective effects, particularly in conditions involving ischemia-reperfusion injury and metabolic acidosis. Its strong inhibition of intracellular CA isoforms, including CA-II, may modulate pH regulation, sodium/hydrogen exchanger (NHE1) activity, and intracellular calcium handling—key pathways in cardiac pathophysiology [3]. This application note provides a detailed protocol for assessing the functional and biochemical effects of this compound in the isolated rodent heart, enabling researchers to systematically investigate its cardioprotective mechanisms.
Carbonic anhydrase inhibition presents a novel approach to cardioprotection by targeting the intricate relationship between pH regulation and myocardial injury. Recent investigations into nutraceuticals like naringin have demonstrated that CA-II inhibition can attenuate angiotensin II-induced cardiac hypertrophy, suppress NHE1 and Na+/Ca2+ exchanger (NCX1) expression, and reduce associated harmful pathways [3]. This compound, with its high affinity for CA, is hypothesized to offer similar protective benefits by maintaining physiological pH during metabolic stress, thereby reducing calcium overload and improving functional recovery.
The isolated Langendorff heart is an ideal platform for these investigations because it allows for:
The core setup, as historically established and refined in modern practice, involves retrograde perfusion of the aorta [2]. The following diagram illustrates the key components and workflow of the system.
Functional and biochemical data should be collected at key time points: baseline, end of drug equilibration, and at regular intervals during reperfusion (e.g., 5, 15, 30, 60 minutes).
Table 1: Key Functional Parameters for Assessment
| Parameter | Description | Significance |
|---|---|---|
| LVDP (mmHg) | Left Ventricular Developed Pressure | Overall contractile function |
| +dP/dt (mmHg/s) | Maximum rate of pressure rise | Index of contractility |
| -dP/dt (mmHg/s) | Maximum rate of pressure fall | Index of relaxation |
| Heart Rate (bpm) | Beats per minute | Rhythmicity |
| Coronary Flow (mL/min) | Flow rate of perfusate | Coronary vascular resistance & health |
Table 2: Biochemical and Injury Markers in Coronary Effluent
| Marker | Method of Analysis | Significance |
|---|---|---|
| Lactate Dehydrogenase (LDH) | Spectrophotometric Assay | Indicator of necrotic cell death |
| Troponin I | ELISA | Specific marker of myocardial injury |
| Lactate | Blood Gas Analyzer | Indicator of anaerobic metabolism |
| Oxygen Consumption | Blood Gas Analyzer (A-V pO₂ difference) | Metric of myocardial metabolic activity [1] |
Based on research with other CA inhibitors, this compound is expected to improve functional recovery following ischemia-reperfusion. This may manifest as a higher percent recovery of LVDP and ±dP/dt, reduced incidence of reperfusion arrhythmias, and lower release of LDH and troponin I compared to vehicle-treated controls [3].
The proposed cellular mechanisms underlying this compound's cardioprotective effects are summarized in the pathway diagram below.
Successful implementation of this protocol depends on careful optimization of key parameters, informed by recent research:
This application note outlines a robust and detailed protocol for investigating the cardioprotective effects of this compound using the Langendorff-perfused isolated heart model. By following this methodology, researchers can precisely elucidate the role of carbonic anhydrase inhibition in mitigating ischemia-reperfusion injury, providing a strong experimental foundation for the development of novel therapeutic strategies for cardiovascular diseases.
This compound is a potent, sulfonamide-derived carbonic anhydrase inhibitor with unique physicochemical properties that make it particularly valuable in renal physiological research. Unlike other carbonic anhydrase inhibitors, this compound exhibits limited membrane permeability due to its high polarity, allowing researchers to more specifically target extracellular carbonic anhydrase isoforms when studying tubular function. This property is especially significant in micropuncture studies aiming to dissect the compartment-specific roles of carbonic anhydrase in renal tubules. Renal micropuncture techniques involve direct access to individual nephron segments through minute punctures with glass micropipettes, allowing for precise microsample collection and local perfusion of specific tubular segments.
The primary research applications of this compound in renal micropuncture studies include: (1) investigation of proximal tubular acid-base transport mechanisms, (2) analysis of tubuloglomerular feedback (TGF) regulation, (3) examination of glomerulotubular balance, and (4) understanding the coupling between tubular transport and renal oxygen consumption. Through these applications, this compound has become an indispensable pharmacological tool for elucidating fundamental renal physiological principles and pathophysiological mechanisms.
This compound functions as a potent carbonic anhydrase inhibitor with distinctive properties that determine its research applications:
The inhibition of carbonic anhydrase by this compound produces significant alterations in renal tubular function:
Table 1: Renal Tubular Effects of this compound
| Tubular Segment | Primary Effect | Physiological Consequence | Measurement Approach |
|---|---|---|---|
| Early Proximal Tubule | Decreased luminal pH [2] | Impaired bicarbonate reabsorption | Antimony microelectrode pH measurement |
| Late Proximal Tubule | Increased luminal pH [2] | Reduced transepithelial chloride gradient | Microperfusion and chloride-sensitive electrodes |
| Whole Proximal Tubule | Reduced fluid reabsorption | Increased late proximal flow rate | Timed collection of tubular fluid |
| Loop of Henle | Increased sodium chloride delivery | Enhanced tubuloglomerular feedback activation | Early distal micropuncture |
This compound administration reduces proximal tubular fluid reabsorption by approximately 50%, primarily through impairment of sodium bicarbonate reabsorption, which concomitantly reduces the transepithelial gradient for chloride [3]. This reduction in proximal reabsorption leads to increased delivery of tubular fluid to the loop of Henle, subsequently activating the tubuloglomerular feedback mechanism that regulates single-nephron glomerular filtration rate (SNGFR) [4]. The unique biphasic effect on luminal pH—decreasing pH in early proximal tubules while increasing pH in late proximal segments—illustrates the segment-specific functions of carbonic anhydrase along the nephron [2].
Micropuncture studies with this compound have yielded quantitative data on renal hemodynamics and filtration:
Table 2: Renal Hemodynamic Effects of this compound in Micropuncture Studies
| Parameter | Control Conditions | Acute this compound (<30 min) | Chronic this compound (24h) | Measurement Technique |
|---|---|---|---|---|
| SNGFR (nl/min) | 30-35 | 20-25 (∼30% decrease) | 35-40 (∼15% increase) | Late proximal collection with [3H]inulin |
| Late Proximal Flow (nl/min) | 10-12 | 15-18 (∼50% increase) | 18-22 (∼80% increase) | Timed volume collection |
| Proximal Reabsorption (%) | 65-70% | 30-40% (∼50% decrease) | 40-45% (∼35% decrease) | Calculated from SNGFR and flow |
| Renal Oxygen Consumption | Baseline | No significant change | No significant change | Arteriovenous difference measurement |
| Early Distal Chloride Concentration | 35-40 mM | 25-30 mM (decrease) | 35-40 mM (normalization) | Chloride-sensitive microelectrodes |
This compound administration produces a triphasic hemodynamic response: (1) an acute decrease in SNGFR mediated by TGF activation, (2) a partial recovery of renal blood flow within 60 minutes through TGF resetting, and (3) a chronic hyperfiltration state after 24 hours of treatment [4] [5] [6]. Notably, despite profound inhibition of sodium bicarbonate reabsorption, this compound does not significantly alter renal oxygen consumption, suggesting that bicarbonate reabsorption requires minimal oxidative energy compared to other transport processes [3].
This compound significantly influences TGF dynamics through its effects on distal delivery:
Table 3: TGF Parameters in this compound Studies
| TGF Parameter | Control | Acute this compound | Chronic this compound (24h) | Assessment Method |
|---|---|---|---|---|
| TGF Activation Threshold | 10-12 nl/min | 8-10 nl/min (left shift) | 18-20 nl/min (right shift) | Microperfusion of loop of Henle |
| Maximum TGF Response (% Δ SNGFR) | 40-50% | 50-60% (enhanced) | 30-40% (blunted) | Stop-flow pressure measurement |
| Basal TGF Activation | Minimal | Significant | Slightly increased | Free-flow proximal stop-flow pressure |
| NOS-I Immunoreactivity | Baseline | Moderate increase | Marked increase (∼2-fold) | Macula densa immunohistochemistry |
The temporal adaptation of TGF during prolonged this compound infusion demonstrates the dynamic regulation of glomerulotubular balance. This resetting process involves upregulation of nitric oxide synthase type I (NOS-I) in the macula densa and requires cyclooxygenase-2 (COX-2) activity, but appears independent of angiotensin II-mediated pathways [4] [5]. The TGF resetting allows SNGFR to normalize and eventually exceed baseline values despite persistent inhibition of proximal reabsorption, representing a compensatory mechanism to maintain fluid and electrolyte homeostasis.
Preoperative Preparation:
Renal Micropuncture Preparation:
Solution Preparation:
Experimental Groups:
Tubular Segment Identification:
Free-Flow Collection Technique:
Loop of Henle Microperfusion Technique:
SNGFR Determination:
Fractional Reabsorption Calculations:
Chloride Gradient Estimation:
The following diagram illustrates the complex signaling pathways involved in this compound-induced TGF resetting:
This compound initiates a cascade of events beginning with carbonic anhydrase inhibition in proximal tubules, which reduces bicarbonate and fluid reabsorption, resulting in increased delivery of tubular fluid to the macula densa. The macula densa senses this increased delivery and activates two key enzymatic pathways: nitric oxide synthase type I (NOS-I) and cyclooxygenase-2 (COX-2). These enzymes produce nitric oxide (NO) and prostaglandin E2 (PGE2), respectively, which act synergistically to vasodilate the afferent arteriole. This vasodilation counteracts the initial TGF-mediated vasoconstriction, resulting in TGF resetting and ultimately leading to glomerular hyperfiltration when the process is sustained over 24 hours [4] [5] [6].
The following diagram outlines the typical experimental workflow for investigating TGF resetting using this compound:
The experimental workflow for this compound micropuncture studies involves a systematic approach from animal preparation through data interpretation. Following surgical preparation and baseline measurements, this compound administration triggers an acute TGF phase characterized by reduced SNGFR and renal blood flow (RBF). During the subsequent 60 minutes, TGF resetting occurs, characterized by normalization of RBF through NOS-I and COX-2 dependent mechanisms. In chronic studies (24 hours), additional adaptations including upregulation of transport proteins in the loop of Henle contribute to sustained hyperfiltration. Tissue and molecular analyses complete the workflow by providing mechanistic insights into the observed functional changes [4] [5] [6].
Key Calculation Formulas:
Normalization Considerations:
Common Technical Challenges:
Validation Approaches:
This compound micropuncture studies have provided fundamental insights into renal physiology, particularly in understanding the dynamic regulation of glomerulotubular balance and the mechanisms of TGF resetting. The experimental approaches outlined in these application notes allow researchers to investigate the complex interplay between tubular transport, glomerular filtration, and vascular function at the single-nephron level. The temporal adaptation of TGF following this compound administration represents a sophisticated physiological mechanism to maintain sodium balance and glomerular filtration despite persistent inhibition of proximal reabsorption.
These techniques continue to evolve with advancements in molecular biology, allowing correlation of functional micropuncture data with analysis of transporter expression and signaling pathway activation. The integration of traditional micropuncture with contemporary molecular approaches provides a powerful framework for investigating renal physiology and pathophysiology, with applications ranging from basic science investigations to preclinical drug development studies.
This compound is a poorly permeant sulfonamide inhibitor of the enzyme carbonic anhydrase that has demonstrated significant effects on neuronal calcium signaling independent of its classical enzymatic inhibition. Research has established that this compound selectively inhibits low-threshold (T-type) calcium currents in hippocampal CA1 pyramidal neurons without significantly affecting high-threshold calcium currents, suggesting a specific interaction with particular voltage-gated calcium channel subtypes [1]. This application note provides a comprehensive experimental framework for investigating this compound's effects on hippocampal calcium currents, including detailed protocols, quantitative data analysis, and mechanistic insights valuable for researchers studying neuronal calcium signaling and drug development professionals working on targeted calcium channel modulators.
The significance of these findings extends to multiple domains of neuroscience research and therapeutic development. Low-threshold calcium currents play crucial roles in regulating neuronal excitability, rhythmic bursting, and synaptic plasticity, making them attractive targets for neurological and psychiatric conditions. The differential inhibition properties of this compound provide a valuable pharmacological tool for dissecting the contributions of specific calcium channel subtypes to neuronal function, while its poor membrane permeability offers advantages for studying extracellular mechanisms in brain slice preparations [1] [2].
Table 1: Concentration-response relationship of this compound on low-threshold calcium currents in hippocampal neurons
| This compound Concentration | Percent Inhibition of LT Current | Experimental System | Sample Size (n) | Reported Significance |
|---|---|---|---|---|
| 2 μM | 30% | Hippocampal slices | 6 | Preliminary inhibition |
| 10 μM | 36 ± 8% | Acutely dissociated neurons | 7 | Consistent effect |
| 50 μM | 50 ± 8% | Acutely dissociated neurons | 7 | Maximal observed effect |
| Variable (2-10 μM) | 30-75% | Hippocampal slices | 6 | Dose-dependent response |
Table 2: Specificity profile of this compound across different calcium channel types
| Calcium Channel Type | Neuronal Population | This compound Effect | Experimental Conditions | Sample Size (n) |
|---|---|---|---|---|
| Low-threshold (T-type) | Hippocampal CA1 pyramidal | Significant inhibition (30-75%) | HEPES-buffered solution | 6 (slices), 18 (dissociated) |
| High-threshold | Hippocampal CA1 pyramidal | Minimal to no effect | Standard recording conditions | 18 |
| High-threshold | Dorsal root ganglion neurons | No significant effect | Standard recording conditions | 4 |
Table 3: Key experimental parameters for studying this compound effects in hippocampal preparations
| Parameter | Typical Settings | Variations/Special Conditions | Purpose/Rationale |
|---|---|---|---|
| Recording Temperature | 28-30°C | Room temperature for some steps | Maintain tissue viability |
| Solution Osmolarity | Balanced to ~300 mOsm | Adjusted as needed | Physiological conditions |
| Slice Thickness | 500 μm | 300-400 μm for some protocols | Optimal oxygen penetration |
| This compound Solvent | DMSO or direct aqueous application | Final DMSO <0.1% | Maintain solvent tolerance |
| Equilibration Time | 10-20 minutes after drug application | Extended periods for full effect | Drug penetration and binding |
The hippocampal slice preparation provides a preserved architectural environment that maintains native synaptic connections and cellular relationships, offering significant advantages for studying physiological calcium signaling in a context that approximates in vivo conditions [1] [3]. This protocol outlines the optimal procedures for preparing and maintaining hippocampal slices for this compound experiments:
Tissue Extraction and Sectioning: Rapidly decapitate 20-40 day old Wistar rats under appropriate anesthesia and institutional approval. Remove the brain quickly and dissect hippocampi in ice-cold (0-5°C) oxygenated artificial cerebrospinal fluid (ACSF) containing (in mM): 126 NaCl, 3.5 KCl, 2 MgCl₂, 1 CaCl₂, 1.2 NaH₂PO₄, 25 NaHCO₃, and 11 glucose, continuously bubbled with 95% O₂/5% CO₂ to maintain pH at approximately 7.4 [3]. Section hippocampi into 500 μm transverse slices using a tissue chopper or vibratome, with colder temperatures during sectioning helping to preserve tissue viability.
Slice Recovery and Incubation: Transfer slices to a holding chamber containing continuously oxygenated ACSF at room temperature for a minimum 2-hour recovery period before experimentation. This recovery phase is critical for restoring metabolic homeostasis and spontaneous electrical activity following the trauma of sectioning. Maintain slices at the interface between aqueous medium and humidified 95% O₂/5% CO₂ atmosphere to optimize oxygen delivery while preventing solute leakage from the tissue.
Experimental Chamber Transfer: Individual slices are transferred to a submerged recording chamber superfused with phosphate-free ACSF (2.5-3 ml/min at 28-30°C) when conducting this compound experiments. The phosphate elimination prevents precipitation when utilizing potassium channel blockers such as TEA and 4-AP, or when introducing divalent cations like Cd²⁺ or Zn²⁺ at higher concentrations [3].
For studies requiring enhanced spatial control or reduced synaptic activity, acutely dissociated hippocampal neurons provide an excellent alternative to slice preparations. This approach offers improved visualization and electrode access while maintaining many native channel properties:
Enzymatic Treatment: Following slice recovery, incubate hippocampal slices in oxygenated ACSF containing 1-3 mg/ml protease (Type XIV or XXIII) for 30-45 minutes at 32°C. Terminate enzymatic digestion by transferring slices to enzyme-free, buffered solution.
Mechanical Dissociation: Transfer the CA1 region of enzyme-treated slices to a tube containing HEPES-buffered saline (in mM: 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4). Gently triturate tissue using fire-polished Pasteur pipettes of decreasing diameter. Allow larger debris to settle and collect dispersed neurons from the supernatant.
Cell Plating and Viability: Plate neurons onto poly-L-lysine or laminin-coated coverslips and allow adherence for at least 30 minutes before recording. Maintain cells in HEPES-buffered saline at room temperature and utilize within 6-8 hours of dissociation. Validate cell health through morphological criteria (smooth, phase-bright somata with intact processes) and electrophysiological parameters (stable resting potential, appropriate input resistance).
Voltage-clamp techniques are essential for isolating and quantifying calcium currents in hippocampal neurons, requiring careful pharmacological isolation and appropriate internal and external solutions:
Whole-Cell Patch-Clamp Configuration: Utilize patch electrodes with resistance of 5-7 MΩ when filled with Cs-gluconate internal solution containing (in mM): 120 CsGlu, 10 CsCl, 10 NaCl, 1 CaCl₂, 2 MgATP, 0.5 GTP, 10 EGTA, and 10 HEPES (pH 7.25 with CsOH) [3]. Establish whole-cell configuration following standard procedures, achieving series resistance typically <15 MΩ with 70-80% compensation.
Calcium Current Isolation: Bath apply 1 μM tetrodotoxin (TTX) to block voltage-gated sodium currents, and include 50 μM D600 (methoxyverapamil) to inhibit L-type calcium currents when studying T-type currents specifically. Add 10 μM bicuculline and 1 mM kynurenate to block GABAA and ionotropic glutamate receptors, respectively. Include potassium channel blockers (5-25 mM TEA, 5 mM 4-AP, 6 mM CsCl) in external solutions and use cesium-based internal solutions to eliminate potassium currents [3].
This compound Application and Current Recording: Following establishment of stable baseline calcium currents, apply this compound (2-50 μM) via bath perfusion, allowing 10-15 minutes for equilibration and effect stabilization. Record low-threshold calcium currents using depolarizing steps from hyperpolarized holding potentials (-90 to -100 mV) to exploit the voltage-dependent inactivation properties of T-type channels. Implement appropriate leak subtraction protocols and maintain consistent recording conditions throughout the experiment.
Figure 1: Proposed signaling pathways for this compound-mediated inhibition of calcium currents and extracellular alkalinization in hippocampal neurons. This compound directly inhibits low-threshold (T-type) calcium channels independent of its weak carbonic anhydrase inhibition. Neuronal stimulation activates voltage-gated calcium channels, leading to calcium influx that triggers extracellular alkalinization, a process amplified by this compound.
This compound exhibits a complex pharmacological profile in neuronal preparations, with evidence supporting both carbonic anhydrase-dependent and independent effects:
pH-Dependent Signaling Effects: this compound also influences activity-dependent alkalinization in neuronal tissue, particularly in the stratum pyramidale of hippocampal slices. Antidromic stimulation at frequencies of 50-100 Hz evokes alkaline shifts of 0.10-0.20 pH units that are significantly amplified by this compound application [2]. These alkalinizations require either calcium or barium in the extracellular solution, are blocked by cadmium and tetrodotoxin, and demonstrate spatial specificity within hippocampal layers, suggesting they reflect local pH regulation associated with neuronal activity rather than generalized tissue alkalinization.
Several methodological factors significantly influence the outcomes and interpretation of this compound experiments in hippocampal preparations:
Bicarbonate Independence: When investigating direct calcium channel effects rather than pH-mediated mechanisms, utilize HEPES-buffered external solutions to eliminate bicarbonate-dependent processes. This approach helps isolate this compound's direct channel modulation from potential carbonic anhydrase-mediated effects [1].
Developmental Age Considerations: Optimal this compound responses are typically observed in neurons from young animals (20-40 days postnatal), matching the developmental stage used in foundational studies [3]. The density and distribution of low-threshold calcium channels may vary across development, potentially influencing the magnitude of this compound effects.
Stimulation Parameter Optimization: For studies of activity-dependent pH changes, employ high-frequency stimulation (50-100 Hz) to evoke robust alkalinizations [2]. These responses show layer-specific expression within the hippocampus, with stratum pyramidale demonstrating the most consistent alkalinizations following direct activation of CA1 pyramidal neurons.
Successful implementation of this compound protocols requires attention to several potential technical challenges and appropriate validation procedures:
Incomplete Calcium Current Isolation: If calcium currents appear contaminated with overlapping conductances, verify complete blockade of potassium currents using both internal (cesium) and external (TEA, 4-AP) potassium channel blockers. Confirm sodium current elimination with TTX and consider additional synaptic blockade with receptor-specific antagonists [3].
Variable this compound Responses: If this compound effects are inconsistent between preparations, verify drug solubility and stability in experimental solutions. Prepare fresh this compound solutions daily and utilize consistent application methods (bath perfusion preferred over bolus application). Monitor application timing carefully, as maximal inhibition may require 10-15 minutes of exposure [1].
Unstable Recordings in Slice Preparations: If recording stability is compromised in slice experiments, optimize slice viability through rapid dissection, careful temperature management during recovery, and maintenance of proper oxygenation throughout experiments. Monitor input resistance and series resistance continuously, discarding recordings with significant changes in these parameters [3].
This compound represents a valuable pharmacological tool for selectively investigating low-threshold calcium currents in hippocampal neurons, with applications spanning basic channel characterization, synaptic plasticity studies, and network activity investigations. The experimental protocols detailed in this application note provide a validated framework for utilizing this compound in neuronal studies, with particular emphasis on its concentration-dependent inhibition profile, specificity for T-type calcium channels, and utility in both slice and dissociated neuron preparations.
The differential sensitivity of various calcium channel subtypes to this compound inhibition offers opportunities for dissecting the contributions of specific current components to neuronal excitability and signaling. Furthermore, the compound's ability to amplify activity-dependent alkalinizations while directly inhibiting calcium influx provides a unique combination of effects for investigating the interplay between calcium signaling and pH regulation in central neurons. These protocols establish standardized approaches for leveraging this compound's distinctive pharmacological profile in neuroscience research and drug discovery efforts targeting calcium channel function.
Tubuloglomerular feedback (TGF) represents a critical intrinsic regulatory mechanism in renal physiology that links tubular fluid composition at the macula densa to adjustments in glomerular filtration rate (GFR). This sophisticated negative feedback system ensures stability in fluid and electrolyte delivery to the distal nephron, preventing excessive losses while maintaining appropriate excretion. The TGF mechanism operates through specialized cells in the juxtaglomerular apparatus (JGA), where the macula densa senses chloride concentration in the tubular fluid and transmits signals that modulate afferent arteriolar tone, thereby regulating single nephron GFR (SNGFR) [1] [2].
This compound, a potent carbonic anhydrase inhibitor, has emerged as an invaluable pharmacological tool for investigating TGF mechanisms. Unlike other carbonic anhydrase inhibitors, this compound exhibits limited lipid solubility, resulting in primarily confined action to the proximal tubule with reduced systemic effects. This property makes it particularly useful for discerning the specific contributions of proximal tubular function to integrated nephron physiology. When administered, this compound inhibits carbonic anhydrase in the proximal tubule, reducing bicarbonate reabsorption and consequently decreasing absolute proximal reabsorptive rate. This action leads to increased delivery of tubular fluid to the distal nephron, thereby activating the TGF system and resulting in measurable reductions in SNGFR [3] [4].
The study of this compound-induced TGF activation provides researchers with a reproducible experimental model for investigating the complex interplay between tubular function and glomerular hemodynamics. This model has yielded fundamental insights into renal autoregulation, the mediation of TGF responses, and pathophysiological alterations in various disease states including hypertension, diabetes, and acute kidney injury [1] [2] [4].
The foundational methodology for investigating this compound-induced TGF relies on micropuncture approaches in suitable rat strains, particularly those with surface glomeruli such as the Munich-Wistar rat. This technical advantage enables direct accessibility to glomerular and tubular structures for precise physiological measurements [3]. The experimental procedure entails surgical preparation of animals under appropriate anesthesia, followed by meticulous dissection to expose the left kidney while maintaining its natural position. The kidney is then immobilized in a stable chamber and continuously bathed with isotonic saline to prevent tissue dehydration throughout the experiment [3] [4].
Critical to these investigations is the implementation of tubular microperfusion methodologies that allow researchers to directly manipulate and assess TGF responses. Through the insertion of fine glass micropipettes into specific nephron segments, investigators can control tubular fluid composition and flow rates while simultaneously measuring corresponding changes in glomerular hemodynamics. These approaches typically involve:
A particularly elegant application of this technique involves the use of oil block methodologies to experimentally dissect TGF mechanisms. By introducing immiscible oil columns in the proximal tubule, researchers can transiently prevent increased fluid delivery to the distal nephron following this compound administration. This intervention effectively uncouples the tubular-glomerular communication, demonstrating that the reduction in SNGFR requires increased flow to the macula densa [3].
Comprehensive investigation of TGF mechanisms necessitates strategic pharmacological interventions to dissect the contribution of various signaling pathways. This compound administration follows a standardized protocol involving an initial intravenous bolus of 5 mg/kg, followed by continuous infusion at 5 mg/kg/hour to maintain stable plasma concentrations [5]. This dosing regimen produces consistent and reproducible inhibition of proximal tubular carbonic anhydrase, leading to a significant increase in late proximal tubular flow rate from approximately 17 to 23 nl/min, which effectively activates the TGF mechanism [3].
To elucidate the molecular mediators involved in TGF responses, researchers employ specific pharmacological agents targeting candidate pathways:
These pharmacological approaches have demonstrated that the renal vasoconstriction and reduction in SNGFR following this compound administration is mediated primarily through local angiotensin II action, while the subsequent recovery of renal blood flow involves NOS I-dependent mechanisms [4] [5].
Quantitative assessment of TGF responses requires precise measurements of multiple glomerular and tubular parameters. The determination of SNGFR represents a cornerstone measurement, typically accomplished using microinjection techniques with radioactive-labeled inulin or FITC-labeled sinistrin. These approaches allow researchers to calculate filtration rates based on the concentration of markers in tubular fluid samples collected from specific nephron segments [3] [4].
Comprehensive hemodynamic characterization involves simultaneous measurement of several key variables:
Additional critical parameters include tubular fluid composition analysis to determine electrolyte concentrations, particularly sodium and chloride, at various nephron segments. This information proves essential for understanding the relationship between tubular fluid composition and TGF-mediated vascular responses [3].
Table 1: Key Quantitative Parameters in this compound TGF Studies
| Parameter | Control Values | Post-Benzolamide | Measurement Technique |
|---|---|---|---|
| SNGFR | 29.2 ± 2.0 nl/min | 24.1 ± 3.1 nl/min | Late proximal fluid collection with timed samples |
| Late Proximal Flow Rate | 16.9 ± 1.0 nl/min | 23.1 ± 1.0 nl/min | Micropuncture collection |
| Nephron Plasma Flow | 101 ± 13 nl/min | 66 ± 13 nl/min | Albumin-bound marker dilution |
| Afferent Arteriolar Resistance | Not specified | Increased ~50% | Calculated from pressure/flow relationships |
| Efferent Arteriolar Resistance | Not specified | Increased | Calculated from pressure/flow relationships |
Rigorous investigation of this compound-induced TGF requires meticulous quantification of multiple physiological variables. The premier parameter of interest is single nephron GFR (SNGFR), which provides the most direct indicator of TGF-mediated changes in glomerular function. In control conditions, SNGFR typically measures approximately 29-33 nl/min in hydropenic rats, decreasing significantly to 24-25 nl/min following this compound administration when TGF activation is permitted [3]. This reduction in SNGFR represents the integrated response of the TGF system to increased distal delivery of tubular fluid.
Equally critical is the measurement of tubular flow dynamics, particularly the rate of fluid leaving the proximal tubule. Under baseline conditions, late proximal flow rates average approximately 17 nl/min, increasing to 23 nl/min following this compound administration due to inhibited proximal reabsorption [3]. This increased flow serves as the primary stimulus for TGF activation. Equally important is the assessment of distal tubular fluid delivery, which remains remarkably constant (approximately 14 nl/min) despite substantial changes in SNGFR and absolute proximal reabsorption, supporting the hypothesis that distal delivery represents the regulated variable in the TGF system [3].
Advanced TGF studies incorporate comprehensive glomerular hemodynamic assessments to determine the precise effector mechanisms mediating SNGFR reductions. Through direct measurements of glomerular capillary pressure, tubular pressure, and nephron plasma flow, researchers have demonstrated that this compound-induced TGF activation primarily reduces SNGFR through decreased nephron plasma flow (from 101 to 66 nl/min) resulting from increased afferent and efferent arteriolar resistance, without significant changes in the glomerular permeability coefficient [3] [4].
Robust experimental design in TGF research necessitates incorporation of appropriate control conditions to validate specificity of observed effects. A critical methodological control involves the implementation of tubular occlusion techniques using oil blocks to prevent increased fluid delivery to the macula densa following this compound administration. When this maneuver is performed, SNGFR remains unchanged (30.3 vs. 30.3 nl/min) despite significant this compound-induced impairment of proximal reabsorption, confirming that the reduction in SNGFR requires communication between the tubular lumen and macula densa [3].
Additional validation approaches include:
The reproducibility of TGF responses across multiple experimental preparations and the consistent observation of similar hemodynamic patterns with different methodological approaches further strengthens the validity of the this compound model for TGF investigation [3] [4] [5].
Table 2: Pharmacological Agents in TGF Pathway Analysis
| Agent | Mechanism | Experimental Effect | Concentration/Dose |
|---|---|---|---|
| This compound | Carbonic anhydrase inhibition | ↑ Late proximal flow, activates TGF | 5 mg/kg bolus + 5 mg/kg/h IV |
| 1-sar, 8-ala angiotensin II | Angiotensin II receptor antagonist | Prevents/reverses this compound-induced ↓SNGFR | Not specified |
| S-methyl-thiocitrulline (SMTC) | NOS I inhibitor | Prevents RBF recovery during TGF resetting | 2.7 mg/kg/h IV |
| Enalaprilat | ACE inhibitor | No effect on RBF recovery during TGF resetting | 0.3 mg/kg/h IV |
| A1 adenosine receptor antagonists | Blocks adenosine signaling | Abolishes TGF response | Varies by specific compound |
Establishing a standardized experimental workflow is essential for generating reliable and reproducible data in this compound TGF studies. The following comprehensive procedural guidelines outline the key steps for conducting these investigations:
Animal Preparation and Surgical Procedures
Micropuncture Setup and Calibration
Baseline Measurements Protocol
This compound Administration and Experimental Manipulations
Data Collection and Analysis Phase
Successful implementation of this compound TGF protocols requires attention to several critical technical aspects. Maintenance of stable physiological conditions throughout the experiment is paramount, as fluctuations in systemic blood pressure, anesthesia depth, or fluid status can significantly impact TGF responses. Researchers should monitor and maintain:
Several methodological challenges commonly arise in TGF studies and require specific troubleshooting approaches:
The molecular mechanisms underlying this compound-induced TGF activation involve a complex signaling cascade initiated at the macula densa and culminating in adjustments to afferent arteriolar tone. The primary sequence of events involves:
Research using this compound has been instrumental in elucidating the critical role of angiotensin II in TGF mediation. Studies demonstrate that angiotensin II receptor antagonists completely prevent and reverse the reduction in SNGFR following this compound administration, confirming that the renal vasoconstriction is mediated through local angiotensin II action [4]. Interestingly, this angiotensin II dependence appears specific to the initial vasoconstrictor phase, while subsequent recovery of renal blood flow involves distinct mechanisms.
The TGF system demonstrates remarkable plasticity and adaptability through multiple modulation mechanisms that adjust its sensitivity and set-point. This compound studies have been particularly valuable in characterizing these regulatory processes, especially the phenomenon of TGF resetting that occurs during prolonged activation. Key modulatory influences include:
Research using prolonged this compound infusion has revealed that TGF resetting occurs through time-dependent mechanisms. During continuous TGF activation over 30-60 minutes, renal blood flow gradually recovers toward baseline despite persistent elevation in tubular flow, indicating an adaptive decrease in renal vascular resistance. This resetting process requires NOS I activity but appears independent of angiotensin-converting enzyme, suggesting distinct pathways for initial TGF activation versus subsequent adaptation [5].
The this compound TGF model has yielded fundamental insights into both normal renal physiology and deranged mechanisms in disease states. By providing a controlled means to activate TGF responses, this experimental approach has enabled researchers to:
The clinical relevance of TGF research extends to multiple renal pathologies. Abnormal TGF function has been implicated in hypertension, diabetic nephropathy, and various forms of acute kidney injury. The this compound model provides a valuable tool for probing these pathological mechanisms and evaluating potential therapeutic interventions. For instance, studies using this approach have revealed exaggerated TGF responses in hypertension and diabetes, which may contribute to progressive renal damage by inappropriately reducing GFR and stimulating fibrotic pathways [6] [2].
Emerging research directions include investigation of a second TGF system linking sodium reabsorption in the connecting tubule to afferent arteriolar resistance. This more recently discovered mechanism appears to involve epithelial sodium channels (ENaC) and may work in concert with the classical TGF system to fine-tune glomerular filtration in response to variations in dietary salt intake [1] [2].
The this compound tubuloglomerular feedback model represents a powerful experimental paradigm for investigating the intricate communication between tubular and glomerular compartments within the nephron. Through carefully standardized methodologies incorporating micropuncture techniques, controlled pharmacological interventions, and comprehensive hemodynamic assessments, this approach continues to yield valuable insights into renal physiology and pathophysiology. The enduring research utility of this model stems from its ability to selectively activate a specific physiological mechanism with high reproducibility and temporal control, enabling precise dissection of complex regulatory pathways. As renal research advances, the this compound TGF protocol remains an essential methodology for elucidating the molecular and cellular mechanisms governing kidney function in health and disease.
This compound (CL-11,366) is a potent, membrane-impermeant sulfonamide-derived carbonic anhydrase (CA) inhibitor that preferentially targets extracellular CA isoforms. Unlike permeant inhibitors like acetazolamide, this compound's quaternary ammonium structure limits cellular penetration, making it particularly valuable for distinguishing membrane-bound versus intracellular CA functions in physiological systems [1] [2]. This property has established this compound as an essential pharmacological tool in renal physiology, ophthalmology, and respiratory research.
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons—a fundamental reaction critical to numerous physiological processes including pH regulation, fluid secretion, ion transport, and gas exchange [3] [4]. This compound's high specificity and membrane-restricted action enable researchers to selectively interrogate extracellular CA activity in complex biological systems, providing unique insights into isoform-specific CA functions across different tissues.
This compound exerts its effects through non-competitive, reversible inhibition of carbonic anhydrase isozymes, primarily by binding to the zinc ion at the enzyme's active site. Its mechanism involves:
Table 1: Key Pharmacological Properties of this compound
| Property | Description | Experimental Significance |
|---|---|---|
| Chemical Designation | CL-11,366 | Consistent nomenclature across literature |
| Membrane Permeability | Low | Selective inhibition of extracellular CA isoforms [1] [2] |
| Primary CA Targets | CA II, CA IV, CA IX, CA XII | Potent inhibition of physiologically critical isoforms |
| Solubility | Aqueous | Suitable for direct dissolution in physiological buffers |
| Plasma Protein Binding | Extensive | Influences free drug concentration in in vivo studies |
The following diagram illustrates this compound's membrane-impermeant characteristic and site of action compared to cell-permeant inhibitors:
> Figure 1: Mechanism of this compound as a membrane-impermeant carbonic anhydrase inhibitor. Unlike cell-permeant inhibitors like acetazolamide, this compound's charged structure restricts action to extracellular CA isoforms [1] [2].
This compound demonstrates nanomolar-range potency against carbonic anhydrase isozymes. In standardized assay systems, the inhibitory concentration (IC₅₀) values for this compound typically range from 10-100 nM for primary CA isoforms, though exact values vary depending on experimental conditions, isoform specificity, and substrate concentration.
Table 2: Experimental this compound Dosing Across Research Applications
| Application Domain | Typical Dose Range | Experimental Model | Key Measured Outcomes |
|---|---|---|---|
| Renal Physiology | 2-20 mg/kg (IV) | Rat proximal tubule micropuncture | 29-35% inhibition of chloride, sodium, bicarbonate reabsorption [5] |
| Ophthalmology Research | 20-40 mg/kg (IV) | Rabbit retinal detachment model | Increased subretinal fluid absorption (0.04 to 0.14 μL/mm²/h) [1] |
| In Vitro Enzyme Kinetics | 0.001-10 μM | Purified CA isoforms | IC₅₀ determination, inhibition constants (Kᵢ) |
The functional impact of this compound-mediated CA inhibition varies significantly by tissue system:
This protocol adapts commercially available CA activity kits (e.g., BioVision, Catalog #K472-100) for this compound testing [3].
This protocol evaluates this compound effects on proximal tubule electrolyte transport [5].
This protocol measures this compound effects on subretinal fluid clearance in rabbit models [1].
This compound has been instrumental in elucidating CA-dependent transport processes in the kidney. The seminal 1972 study by [5] demonstrated that this compound (2 mg/kg) significantly inhibited proximal fractional reabsorption of chloride (29.14%), sodium (34.3%), and bicarbonate (35.64%), establishing that CA inhibition affects multiple electrolyte transport pathways beyond simply bicarbonate reabsorption. The membrane-impermeant nature of this compound confirmed that luminal CA plays a dominant role in proximal tubule bicarbonate reabsorption.
In retinal studies, this compound (20-40 mg/kg) enhanced subretinal fluid absorption from 0.04 to 0.14 μL/mm²/h and significantly slowed the post-enucleation failure of retinal adhesiveness [1]. These effects were comparable to acetazolamide, indicating that inhibition of membrane-bound CA alone is sufficient to modulate retinal pigment epithelium function. This finding has important therapeutic implications for developing CA inhibitors with reduced systemic side effects.
Recent research has explored CA inhibition in obstructive sleep apnea (OSA). Though this compound-specific clinical data are limited, the broader class of CA inhibitors like acetazolamide and sulthiame demonstrate that reduced venous bicarbonate concentration correlates with OSA improvement [3]. This suggests that this compound could potentially serve as a research tool to investigate extracellular CA contributions to ventilatory control.
The following diagram illustrates the experimental workflow for assessing this compound effects in biological systems:
> Figure 2: Workflow for comprehensive this compound carbonic anhydrase inhibition assessment, integrating in vitro enzyme kinetics with in vivo functional validation [5] [3] [1].
The table below summarizes the key characteristics of Benzolamide and Acetazolamide based on available information.
| Feature | This compound | Acetazolamide |
|---|---|---|
| Approval Status | Investigational; not approved in US or other regions [1] | FDA-approved; in clinical use since 1953 [2] [3] |
| Primary Indications | Investigated for acute mountain sickness (AMS) and high-altitude trekking [4] | Glaucoma, edema, epilepsy, altitude sickness, idiopathic intracranial hypertension [5] [2] |
| Common Side Effects | Fewer side effects reported, particularly fewer CNS effects (e.g., less drowsiness, confusion) [4] | Numbness/tingling, nausea, diarrhea, taste alteration, fatigue, drowsiness [5] [6] [7] |
| Serious Risks | Information limited due to investigational status | Metabolic acidosis, electrolyte imbalance, kidney stones, blood cell disorders, severe skin reactions (e.g., SJS), liver problems [5] [2] [6] |
| Key Differentiating Factor | More hydrophilic; limited penetration into central nervous system (CNS), potentially contributing to fewer CNS side effects [4] | Lipophilic; penetrates the blood-brain barrier, leading to more CNS-related side effects [4] |
For researchers designing studies, here is a quantitative summary and methodology from a key study comparing these drugs.
Quantified Superiority of this compound in AMS Prophylaxis [4]:
Methodology: High-Altitude Field Study on AMS Prophylaxis [4]
Methodology: Sea-Level Side Effect Studies [4]
The following diagrams illustrate the core pharmacological difference between the two drugs and the workflow of the key study comparing them.
Diagram: Differentiated Tissue Penetrance Explains Side Effect Profile. The core mechanism of renal carbonic anhydrase inhibition is shared, but acetazolamide's lipophilicity allows it to cross the blood-brain barrier, leading to central nervous system (CNS) side effects that this compound largely avoids.
Diagram: Workflow of High-Altitude this compound Efficacy Study. This experimental protocol demonstrates the field-based methodology used to establish this compound's superiority in improving oxygenation and reducing AMS incidence with a favorable safety profile.
Q1: Why is this compound not approved for clinical use if the data is promising? The search results do not specify the reasons, but typically, a drug remaining in the investigational stage after positive trials could be due to commercial decisions, the need for larger Phase III trials to confirm efficacy and safety, or challenges in formulation and manufacturing.
Q2: For a new research project on altitude sickness, which drug is a better candidate? this compound appears to be a superior candidate based on the available data due to its demonstrated efficacy and potentially better safety profile, specifically fewer CNS side effects. Its hydrophilic nature offers a cleaner mechanism for isolating the renal effects of carbonic anhydrase inhibition from central effects [4].
Q3: What are the critical drug interactions to consider for acetazolamide in a clinical trial setting? Acetazolamide has several important interactions [5] [2] [7]:
Q: What is the primary mechanism by which this compound reduces glomerular filtration rate (GFR)?
A: this compound reduces the single-nephron glomerular filtration rate (SNGFR) by activating the tubuloglomerular feedback (TGF) system. The mechanism is initiated at the proximal tubule and culminates in angiotensin-II-mediated vasoconstriction, leading to reduced nephron plasma flow. The following diagram illustrates this pathway and the key experiments that validated it.
Diagram: this compound reduces SNGFR via TGF-mediated vasoconstriction, prevented by oil block or angiotensin II antagonism.
The mechanistic pathway was elucidated through critical micropuncture experiments in hydropenic Munich-Wistar rats. The tables below summarize the quantitative findings and the role of angiotensin II.
Table 1: Summary of Key Micropuncture Findings [1]
| Experimental Group / Measurement | Control Value (mean) | Post-Benzolamide Value (mean) | P-value | Conclusion |
|---|---|---|---|---|
| Group 1: Standard Conditions | ||||
| SNGFR | 29.2 ± 2.0 nl/min | 21.3 ± 3.1 nl/min | < 0.01 | Significant fall in SNGFR |
| Nephron Plasma Flow | 101 ± 13 nl/min | 66 ± 13 nl/min | < 0.01 | Reduced plasma flow is the efferent mechanism |
| Group 2: Oil Block in Proximal Tubule | ||||
| SNGFR (Blocked Nephron) | 30.3 ± 1.0 nl/min | 30.3 ± 1.8 nl/min | > 0.9 | Fall in SNGFR was prevented |
| SNGFR (Unblocked Nephron) | 33.0 ± 1.0 nl/min | 25.2 ± 2.3 nl/min | < 0.01 | SNGFR fell in adjacent nephrons |
| Late Proximal Flow (Blocked) | 16.9 nl/min | 23.1 ± 1.0 nl/min | < 0.01 | Confirms this compound's diuretic effect was intact |
Table 2: Role of Angiotensin II in the Pathway [2]
| Experimental Intervention | SNGFR Outcome | Conclusion |
|---|---|---|
| This compound administration | Decreased by 5.0 ± 1.3 nl/min | Confirmed baseline reduction |
| Subsequent AIIA infusion | Completely restored SNGFR to pre-benzolamide values | The reduction is reversible and angiotensin-II dependent |
| AIIA infusion prior to this compound | Prevented any change in SNGFR (33.0 ± 2.8 vs. 32.3 ± 1.5 nl/min) | The reduction is preventable and requires angiotensin II |
| Late proximal flow during AIIA + this compound | Increased from 17.2 ± 1.1 to 23.4 ± 1.1 nl/min (P < 0.01) | AIIA acts on vasoconstriction, not on the proximal diuretic effect |
The core findings are based on a standard micropuncture protocol in rat models [1] [2]:
SNGFR = (TF/P)_{inulin} * Tubular Fluid Flow Rate, where (TF/P)_{inulin} is the tubule fluid-to-plasma inulin concentration ratio.Q: During our experiments, this compound did not cause a significant reduction in GFR. What could be the reason?
A: Here are potential issues and solutions based on the mechanism:
Problem 1: Inadequate distal fluid delivery surge.
Problem 2: The TGF system is compromised or inhibited.
Problem 3: Technical failure in micropressure or flow measurements.
Q: How can we confirm that the observed reduction in GFR is specifically due to TGF activation?
A: Your experimental design should include one or both of these key control experiments, as shown in the diagram and tables:
| Property | Specification / Value |
|---|---|
| CAS Number | 3368-13-6 [1] [2] [3] |
| Molecular Formula | C₈H₈N₄O₄S₃ [1] [2] [3] |
| Molecular Weight | 320.37 g/mol [1] [2] [3] |
| Solubility in DMSO | 250 mg/mL (780.35 mM) [1] / 100 mg/mL (312.14 mM) [2] |
| Appearance | White to light yellow solid powder [1] [2] [3] |
| Recommended Storage (Powder) | -20°C for 3 years; 4°C for 2 years. Protect from light. [1] |
| Recommended Storage (Solution) | -80°C for 6 months; -20°C for 1 month. Protect from light. [1] [2] |
| Shipping Condition | Room temperature (stable for a few days during transit) [1] |
Here are standard protocols for preparing this compound solutions for in vitro and in vivo studies.
This protocol is for creating a concentrated stock solution [1].
This method is suitable for administering this compound to animal models [1] [2].
Q1: The solubility information from different suppliers varies. Which value should I trust for my experiments?
Q2: Why is it so critical to protect this compound from light during storage?
Q3: What is the best way to verify the solubility and concentration of my stock solution?
The diagram below outlines the workflow for preparing and verifying a DMSO stock solution of this compound, incorporating best practices from the provided protocols.
Benzolamide induces renal vasoconstriction and a reduction in single-nephron glomerular filtration rate (SNGFR) primarily through the activation of the tubuloglomerular feedback (TGF) mechanism, which is mediated by the local action of angiotensin II [1].
The following workflow outlines a classic in vivo protocol to study this compound's effects on renal hemodynamics and the role of angiotensin II.
Protocol Details & Key Parameters [1]:
Understanding the receptors involved is crucial for designing and interpreting these experiments. Angiotensin II (ANG II) exerts its effects primarily through two receptors.
Pharmacology of Key Agonists and Antagonists:
| Agent | Target | Primary Effect | Research Use |
|---|---|---|---|
| Losartan | AT1 Receptor Blocker (ARB) | Vasodilation; Increased microvascular blood volume and glucose uptake [2] | To block AT1R-mediated vasoconstriction; study RAS balance. |
| PD123319 | AT2 Receptor Blocker | Blocks vasodilation; Decreases muscle microvascular perfusion [2] | To isolate AT1R effects; study AT2R's protective role. |
| Angiotensin II | AT1R & AT2R | Potent vasoconstriction (via AT1R); EC~50~ ~100 nM [3] | Positive control for vasoconstriction. |
Quantitative Data on this compound:
| Parameter | Value | Context / Assay |
|---|---|---|
| Inhibition Constant (K~i~) | 9 nM (hCA II) | Human carbonic anhydrase II inhibition [4]. |
| Dosage (In Vivo Rat Study) | Information not specified in results | Used to study SNGFR reduction [1]. |
| Key Physiological Effect | ↓ SNGFR by 5.0 ± 1.3 nl/min | In hydropenic rats; reversed by angiotensin II antagonist [1]. |
The table below summarizes the key comparative information for researchers. A direct, comprehensive comparison of all side effects is limited, as benzolamide is not yet widely approved for clinical use.
| Characteristic | Acetazolamide | This compound |
|---|---|---|
| Chemical Property | Lipophilic [1] | Hydrophilic [1] |
| Central Nervous System (CNS) Penetration | Significant (crosses blood-brain barrier) [1] | Limited [1] |
| Psychomotor Side Effects | Dose-dependent impairment [1] | Fewer CNS side effects reported [1] |
| Common Side Effects | Paresthesia, taste alteration (dysgeusia), fatigue, nausea, polyuria [2] | Fewer side effects reported in high-altitude study; some are also symptoms of AMS [1] |
| Renal Physiological Action (Diuresis) | Effective carbonic anhydrase inhibition [3] | Equally effective in stimulating renal bicarbonate excretion [1] |
| Key Research Findings | Standard prophylaxis for Acute Mountain Sickness (AMS); side effects may be mistaken for AMS symptoms [1] | In a field study, improved oxygenation and reduced AMS severity by ~50% with fewer side effects [1] |
For researchers designing studies, the following experimental data and protocols are crucial.
This study provides the most direct evidence for this compound's efficacy and tolerability.
These studies were designed to isolate the psychomotor side effects of the drugs.
The core difference in the side effect profile stems from the distinct physicochemical properties of the two drugs and their differential distribution in the body. The following diagram illustrates this mechanistic workflow.
Q1: Why is this compound not as widely used or available as acetazolamide? Acetazolamide has been on the market for decades and is approved for multiple conditions (glaucoma, epilepsy, altitude sickness), making it the established standard [3]. This compound remains primarily an investigational drug, with research ongoing to confirm the benefits suggested by earlier studies [1].
Q2: Does the hydrophilic nature of this compound compromise its efficacy? No. The sea-level studies confirmed that this compound retains a strong renal action and is equally effective as acetazolamide in stimulating bicarbonate excretion and creating a metabolic acidosis, which is the desired physiological effect for high-altitude acclimatization [1].
Q3: What is the clinical significance of the "numbers needed to harm" for acetazolamide? A recent meta-analysis quantified the tolerability of acetazolamide [2]. The Number Needed to Harm (NNH) is the number of patients that need to be treated for one to experience a side effect due to the drug. The analysis found:
Q1: Is benzolamide truly a membrane-impermeant inhibitor? A: No. This is a frequent misconception. Research has demonstrated that this compound readily penetrates red blood cell membranes, showing permeability similar to acetazolamide. The belief that it is impermeant is false. Truly membrane-impermeant inhibitors are typically cationic and carry a positive charge [1].
Q2: What are the functional implications of this compound's permeability? A: Because this compound can cross cell membranes, it inhibits both extracellular and intracellular carbonic anhydrase (CA) isoforms. This means that in experimental models, observed effects cannot be automatically attributed solely to the inhibition of membrane-bound CA. You must account for its action on cytosolic enzymes, such as CAII [1] [2].
Q3: How does this compound compare to acetazolamide in vivo? A: Despite its ability to penetrate cells, some studies indicate that this compound's effects can be similar to those of acetazolamide. For instance, both were equally effective in enhancing subretinal fluid absorption and retinal adhesiveness in an animal model, suggesting that inhibition of membrane-bound CA might be sufficient for these particular functions [3]. This similarity in outcome, despite different permeability, requires careful interpretation.
Q4: Are there any truly membrane-impermeant CA inhibitors? A: Yes. Cationic, positively-charged inhibitors—such as those incorporating tetraalkyl-ammonium or pyridinium moieties—are membrane-impermeant due to their salt-like character. These are the only types of low molecular weight compounds known to possess this property and are essential for selectively inhibiting membrane-associated CA isozymes [1].
| Potential Issue | Diagnostic Steps | Recommended Solution |
|---|---|---|
| Misinterpretation due to permeability | Review experimental design assumptions. Validate that the goal is to inhibit only extracellular CA. | Use a cationic, membrane-impermeant CAI instead of this compound for selective extracellular inhibition [1]. |
| Inhibition of cytosolic CA isoforms | If measuring parameters like intracellular pH or metabolism, use assays to distinguish intra- vs. extracellular effects. | Interpret results considering the inhibition of both compartments. Use this compound when total CA inhibition is desired. |
| Unexpected interaction with transport systems | This compound can inhibit extracellular CAIV, which may form a "transport metabolon" with monocarboxylate transporters (MCTs) [2]. | If studying MCT-mediated lactate transport, account for CA inhibition's potential to augment transport activity independently of catalytic activity [2]. |
The following workflow can help you design experiments to isolate the effects of extracellular carbonic anhydrase inhibition.
Workflow Interpretation: This experimental design uses a comparative approach. If both a membrane-permeant inhibitor (like acetazolamide or this compound) and a genuinely membrane-impermeant cationic inhibitor produce the same biological effect, you can conclude that the effect is likely mediated by the inhibition of extracellular, membrane-bound CA (such as CAIV or CAXIV). If the effect is only seen with the permeant inhibitor, it suggests that intracellular CA inhibition (e.g., by CAII) is necessary [1] [3].
The most critical step in troubleshooting this compound use is to dispel the assumption of its membrane impermeability. For experiments requiring selective inhibition of extracellular carbonic anhydrases, you must utilize cationic inhibitors. This compound remains a valuable tool for achieving broad CA inhibition across cellular compartments.
The following tables consolidate the experimental findings on benzolamide's effects on various calcium channels.
Table 1: this compound Inhibition of Neuronal Calcium Currents
| Calcium Current Type | Cell Type / Expression System | Inhibition (%) | This compound Concentration | Key Findings | Citation |
|---|---|---|---|---|---|
| Low-Threshold (LT) | Hippocampal CA1 Pyramidal Neurons (acute slices) | 30 - 75% | 2 - 10 µM | Inhibition was not bicarbonate-dependent. | [1] |
| Low-Threshold (LT) | Hippocampal CA1 Pyramidal Neurons (acutely dissociated) | 36 ± 8% | 10 µM | High-threshold (HT) currents in the same cells were virtually unaffected. | [1] |
| Low-Threshold (LT) | Hippocampal CA1 Pyramidal Neurons (acutely dissociated) | 50 ± 8% | 50 µM | Confirms dose-dependent inhibition of LT currents. | [1] |
| α1E (HVA, R-Type) | HEK293 cells (human α1Eβ3) | ~30 - 40% | 10 µM | This is an off-target effect shared by other CA inhibitors (e.g., acetazolamide). | [2] [3] |
Table 2: Key Properties & Comparative CA Inhibition
| Property / Measurement | Detail | Citation |
|---|---|---|
| Primary Target (Ki values) | Human CA II: 9 nM; Human CA I: 15 nM; CAS3: 54 nM | [4] |
| Comparison to Acetazolamide | More hydrophilic, less CNS penetrance, fewer CNS side effects. 10-fold more potent CA inhibitor. | [5] [6] |
| Impact on Synaptic Function | Inhibits extracellular CA, amplifying activity-dependent alkaline pH shifts and enhancing NMDA receptor-mediated Ca²⁺ influx in hippocampus. | [7] |
Here are detailed methodologies for key experiments investigating this compound's effects on calcium currents.
This protocol is based on experiments described in [1].
1. Preparation:
2. Electrophysiology:
3. Data Analysis:
The workflow for this protocol can be visualized as follows:
This protocol is based on experiments using this compound to study the role of extracellular carbonic anhydrase in synaptic signaling [7].
1. Preparation:
2. Stimulation and Recording:
3. Drug Application and Analysis:
The signaling pathway investigated in this protocol is summarized below:
Q1: Is the inhibition of calcium currents by this compound related to its primary action on carbonic anhydrase? A1: No, the evidence suggests these are independent effects. The inhibition of low-threshold calcium currents in hippocampal neurons was shown to occur even in HEPES-buffered solution, which is not dependent on bicarbonate, indicating a direct effect on the channels that is separate from carbonic anhydrase inhibition [1].
Q2: What are the main experimental precautions when using this compound to study carbonic anhydrase function? A2: The primary precaution is to account for its direct effect on specific voltage-gated calcium channels, particularly low-threshold (T-type) and α1E (R-type) channels. Your experimental readouts related to neuronal excitability, calcium signaling, and neurotransmitter release could be confounded by this off-target channel blockade, not just the intended inhibition of carbonic anhydrase [1] [2] [7]. Appropriate controls are essential.
Q3: How does this compound compare to acetazolamide in terms of side effects? A3: this compound is more hydrophilic and has significantly lower penetration into the central nervous system (CNS) compared to acetazolamide. Clinical studies have shown that this compound causes fewer CNS-related side effects (e.g., drowsiness, psychomotor effects), which are common with acetazolamide. This makes it a cleaner tool for isolating the effects of peripheral or extracellular carbonic anhydrase inhibition [5] [6].
Benzolamide, a carbonic anhydrase inhibitor, reduces the single-nephron glomerular filtration rate (SNGFR) by increasing afferent and efferent arteriolar resistance. The prevailing hypothesis is that this occurs through the following pathway:
Figure 1: Proposed signaling pathway for this compound-induced renal vasoconstriction. SNGFR: Single-Nephron Glomerular Filtration Rate.
The key evidence supporting this angiotensin II-mediated mechanism comes from studies showing that the reduction in SNGFR can be completely prevented and reversed by the administration of an angiotensin II receptor antagonist (1-sar, 8-ala angiotensin II) [1]. The antagonist itself did not alter baseline SNGFR, indicating its action was specific to the this compound-induced effect [1].
The table below summarizes key quantitative findings from animal studies investigating this mechanism.
| Intervention | Model | Key Hemodynamic Effects | Proposed Mechanism |
|---|---|---|---|
| This compound [1] | Hydropenic Rats | ↓ SNGFR by 5.0 ± 1.3 nl/min | TGF-mediated angiotensin II release. |
| This compound + Angiotensin II Antagonist [1] | Hydropenic Rats | SNGFR restored to pre-benzolamide levels | Vasoconstriction is angiotensin II-dependent. |
| Acetazolamide [2] | Dog Whole Kidney | ↓ GFR by 16%; ↓ RBF by 18% | Not blocked by furosemide; may involve direct vascular effects or intrarenal pressure changes. |
| Furosemide [2] | Dog Whole Kidney | No change in GFR; ↑ RBF | Blocks NaCl transport at macula densa, inhibiting typical TGF. |
A conflicting study using acetazolamide (a related carbonic anhydrase inhibitor) in dogs found that the renal vasoconstriction was not blocked by furosemide [2]. As furosemide inhibits the TGF mechanism, this suggests that in some models, carbonic anhydrase inhibitors might increase renal vascular resistance through a direct effect on the vasculature or via changes in intrarenal pressure independent of the classic TGF pathway [2].
The effect is linked to its specific site of action. This compound is confined to the proximal tubule. By inhibiting reabsorption there, it specifically increases fluid and solute delivery to the macula densa, triggering the TGF mechanism. Loop diuretics like furosemide act beyond the macula densa, which blunts the TGF signal and can cause vasodilation [2].
You can replicate the methodology from key studies. The established protocol is to infuse an angiotensin II receptor antagonist (e.g., 1-sar, 8-ala angiotensin II) after this compound administration. A reversal of the reduction in SNGFR or renal blood flow confirms the role of angiotensin II [1]. The critical control is to verify that the antagonist itself does not alter baseline hemodynamics, ruling out non-specific vasodilation.
Several factors could be at play:
Below is a generalized workflow for an experiment designed to confirm that this compound's effects are mediated by angiotensin II.
Figure 2: Experimental workflow to confirm angiotensin II mediation.
Key Methodological Details:
The table below summarizes the core differences based on a 2016 study that directly compared the two drugs [1] [2] [3].
| Feature | Benzolamide | Acetazolamide |
|---|---|---|
| Lipophilicity | Hydrophilic (low membrane permeability) [1] [2] | Lipophilic [1] [2] |
| CNS Penetrance | Very limited [1] [2] | High (crosses the blood-brain barrier) [1] [2] |
| Potency (CA inhibition) | ~10-fold more potent [2] | Standard potency [2] |
| Common CNS-related Side Effects | Fewer [1] [2] | Paresthesia, drowsiness, confusion, fatigue [1] [2] [4] |
| Impact on AMS Assessment | Lower risk of symptom confusion [1] [2] | Side effects (e.g., headache, drowsiness) can mimic AMS, potentially confounding diagnosis [1] [2] |
| Psychomotor Effects | Comparable to placebo [1] [2] | Dose-dependent impairment [1] [2] |
The following diagram illustrates the relationship between the drugs' physicochemical properties and their clinical effects.
The comparative data primarily comes from a 2016 study published in Pharmacology Research & Perspectives, which included three sub-studies [1] [2] [3].
The evidence suggests that this compound is a strong candidate for conditions where carbonic anhydrase inhibition is desired in the periphery without incurring significant CNS side effects.
The table below summarizes the key comparative data on the renal effects of benzolamide and acetazolamide.
| Aspect | This compound | Acetazolamide |
|---|---|---|
| Primary Renal Action | Inhibition of proximal tubule brush border and cytoplasmic carbonic anhydrase (CA) [1]. | Inhibition of proximal tubule brush border and cytoplasmic carbonic anhydrase (CA) [2]. |
| Systemic Penetrance | Low (hydrophilic) [3] [4]. | High (lipophilic, crosses blood-brain barrier) [3] [2] [4]. |
| Effect on Urine Composition | Increases bicarbonate, sodium, and potassium excretion; alkalinizes urine [5]. | Increases bicarbonate, sodium, and potassium excretion; alkalinizes urine [2]. |
| Effect on Blood Acid-Base Status | Induces metabolic acidosis (sustained on repeated dosage) [5]. | Induces hyperchloremic metabolic acidosis [2]. |
| Effect on Glomerular Filtration Rate (GFR) | Reduces GFR (∼19-21% in mice) [6] [7]. | Reduces GFR [2]. |
| Proposed Mechanism for GFR Reduction | Involves the renin-angiotensin system; effect is diminished by angiotensin II receptor blockade [6] [7]. | Activates tubuloglomerular feedback (TGF) due to increased distal solute delivery [2]. |
The data in the summary table is derived from specific experimental studies.
Renal Hemodynamics in Knockout Mice [6] [7]
High-Altitude Efficacy and Side Effects in Humans [3] [4]
Proximal Tubular Micropuncture in Rats [1]
The following diagram illustrates the shared and distinct pathways through which this compound and acetazolamide affect kidney function.
This diagram shows that while both drugs initiate the same initial cascade in the proximal tubule, the mechanisms for their shared effect of reducing GFR are complex and may differ in emphasis. The conventional explanation involves activation of the Tubuloglomerular Feedback (TGF) mechanism due to increased distal delivery. However, research indicates that activation of the Renin-Angiotensin System (RAS) plays a significant role, a mechanism that may be particularly relevant for this compound [6] [7].
For researchers and drug development professionals, the critical distinctions are:
The primary evidence for benzolamide's cardioprotective effects comes from a study on isolated rat hearts subjected to regional ischemia. The key experimental data and findings are summarized below [1] [2].
| Experimental Aspect | Details |
|---|---|
| Experimental Model | Isolated rat hearts perfused using the Langendorff technique [1] [2]. |
| Injury Induction | 40 minutes of coronary artery occlusion followed by 60 minutes of reperfusion (I/R injury) [1] [2]. |
| This compound Treatment | Administered during the first 10 minutes of reperfusion [1] [2]. |
| Key Quantitative Results | • Infarct Size: Significantly reduced to 6.2 ± 0.5%, compared to 34 ± 4% in untreated I/R hearts [1] [2]. • Oxidative/Nitrosative Damage: Preserved glutathione (GSH) levels, and reduced thiobarbituric acid reactive substances (TBARS) and 3-nitrotyrosine [1] [2]. | | eNOS/NO Pathway Findings | • Increased levels of phosphorylated eNOS (P-eNOS) and phosphorylated Akt (P-Akt) [1] [2]. • Reduced levels of inducible NOS (iNOS) [1] [2]. • Cardioprotective effects were abolished by L-NAME (a NOS inhibitor), confirming eNOS/NO pathway dependence [1] [2]. |
For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the methodology [1] [2]:
The beneficial effects of this compound are mediated through the eNOS/NO pathway. The diagram below illustrates the key signaling events based on the experimental findings and general pathway knowledge [1] [3].
Diagram Title: this compound Activates Cardioprotective eNOS/NO Signaling
This diagram synthesizes the specific research findings with established biological knowledge [1] [3]. It shows that this compound, through carbonic anhydrase inhibition, leads to the activation (phosphorylation) of eNOS. The specific signaling step between CA inhibition and eNOS phosphorylation is an area of active investigation, but the result is increased production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), triggering a cascade involving cGMP and PKG that ultimately results in the measured cardioprotective effects.
While the search results provide strong direct evidence for this compound's mechanism, they offer less for a direct, multi-faceted drug comparison. However, you can contextualize its action:
| Feature | Benzolamide | Dexamethasone | Acetazolamide (Reference) |
|---|---|---|---|
| Drug Class | Carbonic anhydrase inhibitor (CAI) [1] | Glucocorticoid [2] | Carbonic anhydrase inhibitor (CAI) [1] [3] |
| Mechanism of Action | Carbonic anhydrase inhibition → bicarbonate diuresis → metabolic acidosis → enhanced ventilation/acclimatization [1] | Glucocorticoid receptor modulation → reduces neuro-inflammation and vascular leakage [2] | Same class as this compound; promotes bicarbonate diuresis and metabolic acidosis to speed acclimatization [1] |
| Efficacy (vs. Placebo) | Shown to reduce AMS incidence with fewer side effects than acetazolamide in one trial [1] | Significantly reduces AMS incidence; effective at 4 mg BID (OR=0.29) and 8-16 mg/day [2] [3] | 250 mg BID is effective (OR=0.31); a 5-day prophylactic window [3] |
| Common Dosing | Information scarce in available literature | 2 mg every 6-8 hrs, or 4 mg every 6-12 hrs [1] [2] | 125 mg BID for prophylaxis [1] |
| Key Advantages | More hydrophilic; may have fewer CNS side effects (e.g., paresthesia) than acetazolamide [1] | Rapid onset; useful for rapid, unplanned ascents; effective in susceptible individuals [2] | Well-established efficacy; considered a preventive cornerstone [1] [3] |
| Key Limitations/ Side Effects | Not currently licensed for use in the United States [1] | Does not aid acclimatization; potential for rebound AMS upon discontinuation; systemic side effects with long-term use [2] | Common side effects: paresthesia, nausea, headache; linked to Stevens-Johnson syndrome [1] |
For researchers, the methodology and key outcomes from pivotal studies are crucial.
The following diagrams illustrate the distinct biological pathways through which these drugs operate.
The following table summarizes the inhibition constants (Ki in nM) of several urea-linked benzenesulfonamide compounds, which share a similar primary sulfonamide zinc-binding group with benzolamide. This data illustrates how strategic molecular design can achieve high potency and selectivity, particularly for the human CA II (hCA II) isoform [1].
| Compound ID | Tail Group | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Notes |
|---|---|---|---|---|---|
| 8c | 3-chlorophenyl | 4.3 | Information Missing | Information Missing | Highly potent for hCA II [1]. |
| 8f | 3-trifluoromethylphenyl | 8.2 | Information Missing | Information Missing | High potency and exceptional selectivity for hCA II [1]. |
| U-F (SLC-0111) | 4-fluorophenyl | 960 | 45 | 4 | 240-fold selectivity for hCA IX over hCA II; potent for hCA XII [2]. |
| U-NO₂ | 3-nitrophenyl | 15 | 1 | 6 | Most potent for hCA IX; low selectivity over hCA II [2]. |
| U-CH₃ | 3,5-dimethylphenyl | 1765 | 7 | 6 | High selectivity for hCA IX/XII over hCA II (250-300 fold) [2]. |
The search results indicate that this compound is a classical CA inhibitor but do not provide a full Ki profile against multiple isoforms for direct comparison [3]. One review notes that non-selective inhibitors like acetazolamide can cause side effects such as fatigue and renal dysfunction, which is a key motivation for developing selective agents like the ones in the table [1].
The high selectivity of modern inhibitors is achieved through the "tail approach", where a variable chemical moiety (the "tail") is attached to the zinc-binding sulfonamide group. This tail extends out of the enzyme's active site and interacts with isoform-specific residues in the outer rim, dictating selectivity [2].
The diagram below illustrates how the "tail approach" and structural differences between CA isoforms enable selective inhibitor design, based on insights from the research [1] [2].